GW7647
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYXWMTHFMHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040748 | |
| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265129-71-3 | |
| Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 7647 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-7647 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action for GW7647?
An In-depth Technical Guide on the Mechanism of Action for GW7647
Introduction
This compound is a synthetic, cell-permeable compound recognized as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It belongs to the ureido-substituted thioisobutyric acid class of molecules. Due to its high affinity and selectivity for PPARα, this compound serves as a critical tool in research to investigate the diverse biological roles of this nuclear receptor, which include regulating lipid metabolism, inflammation, and energy homeostasis.[1] This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: PPARα Agonism
The primary mechanism of action for this compound is the direct binding to and activation of PPARα, a ligand-activated transcription factor. The canonical signaling pathway proceeds as follows:
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Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα located in the nucleus.[2][3]
-
Conformational Change and Heterodimerization: This binding induces a conformational change in the PPARα protein, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1]
-
DNA Binding: The activated PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]
-
Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of co-activator proteins, which initiates the transcription of downstream target genes.[3] Conversely, PPARα activation can also lead to the transrepression of other signaling pathways, notably inhibiting pro-inflammatory transcription factors like NF-κB, which contributes to its anti-inflammatory effects.[1][4]
A crucial aspect of this compound's efficacy involves its intracellular transport. The Fatty Acid-Binding Protein 1 (FABP1) plays a significant role in chaperoning this compound to the nucleus.[2] Binding of this compound to FABP1 induces a conformational change in the protein, which is necessary for both the nuclear localization of the FABP1-ligand complex and the full potentiation of PPARα activation.[2]
Data Presentation
Potency and Selectivity
This compound exhibits high selectivity for PPARα over other PPAR isoforms (γ and δ). The half-maximal effective concentrations (EC50) highlight this specificity across different species.
| Receptor Subtype | Species | EC50 Value (nM) | Citations |
| PPARα | Human | 6 | [5][6][7][8] |
| Murine | 1 | [5][8] | |
| PPARγ | Human | 1,100 | [5][6][7][8] |
| Murine | 1,300 | [5][8] | |
| PPARδ | Human | 6,200 | [5][6][7][8] |
| Murine | 2,900 | [5][8] |
Effects on Gene and Protein Expression
Activation of PPARα by this compound modulates the expression of a wide array of genes and proteins involved in lipid metabolism, inflammation, and other cellular processes.
| Target | Effect | Cellular Context | Citations |
| Genes in Lipid Metabolism | Upregulation | Hepatocytes | [9][10] |
| ANGPTL4, CPT1A, PDK4, CYP4A11 | Upregulation | HepaRG Cells | [9] |
| ADH4 | Downregulation | HepaRG Cells | [9] |
| GPx4 | Upregulation (Transcription) | APPsw/SH-SY5Y Cells | [11] |
| PDZK1 | Increased Protein Expression | Caco2BBE Cells | [6] |
| PI3K / Akt (Ser473) | Increased Phosphorylation | Antral Mucosa | [6] |
| AQP9 | Reduced Protein Abundance | WIF-B9 & HepG2 Hepatocytes | [6] |
| Nitric Oxide (NO) | Reduced Production | Macrophages |
Visualizations of Signaling Pathways
Caption: Canonical PPARα signaling pathway activated by this compound.
Caption: Workflow for key in vitro experimental assays.
Experimental Protocols
TR-FRET Competitive Receptor Binding Assay
This protocol determines the binding affinity of a test compound (e.g., this compound) to the PPARα ligand-binding domain (LBD).
-
Objective: To quantify the ability of this compound to compete with a fluorescent probe for binding to the PPARα LBD.
-
Methodology:
-
A reaction mixture is prepared containing a terbium-labeled anti-GST antibody, a GST-tagged PPARα LBD, and a fluorescently labeled PPARα ligand (probe). This creates a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Serial dilutions of the competitor ligand, this compound, are added to the wells of a 96-well plate containing the reaction mixture.[12] A known agonist is used as a positive control, and DMSO serves as a negative control.[12]
-
The plate is incubated for a set period (e.g., one hour) to allow the binding reaction to reach equilibrium.[12]
-
The TR-FRET signal is measured using a plate reader. As this compound competes with the fluorescent probe for binding to the PPARα LBD, the FRET signal decreases in a dose-dependent manner.[12]
-
The data are plotted to determine the concentration of this compound that inhibits 50% of the probe binding (IC50), which reflects its binding affinity.
-
Cell-Based Reporter Gene Assay
This protocol measures the functional activation of the PPARα receptor by this compound in a cellular context.
-
Objective: To quantify the dose-dependent activation of PPARα transcriptional activity by this compound.
-
Methodology:
-
Cell Preparation: Reporter cells, often a stable cell line like HEK293 or a relevant line like HepG2, are engineered to contain two genetic constructs: one that expresses the full-length human PPARα receptor and another that contains a luciferase reporter gene downstream of multiple PPRE sequences.[12][13]
-
Plating and Incubation: The reporter cells are dispensed into the wells of a 96-well assay plate and pre-incubated for 4-6 hours to allow for cell attachment.[13]
-
Compound Treatment: The culture medium is replaced with medium containing serial dilutions of this compound. A typical 7-point dose-response series might range from 0.412 nM to 300 nM.[14] A vehicle-only control (e.g., DMSO) is included.[14]
-
Incubation: The cells are incubated with the test compound for 22-24 hours to allow for receptor activation, transcription of the luciferase gene, and accumulation of the luciferase enzyme.[13]
-
Lysis and Signal Detection: The treatment media is discarded, and a luciferase detection reagent is added to each well. This reagent lyses the cells and provides the necessary substrate (luciferin) for the enzymatic reaction.
-
Data Acquisition: The intensity of the light emitted from each well is quantified using a plate-reading luminometer. The resulting Relative Light Units (RLU) are proportional to the level of PPARα activation.[13] The data are then used to generate a dose-response curve and calculate the EC50 value.
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Conclusion
This compound operates as a potent and highly selective agonist of PPARα. Its mechanism involves direct binding to the receptor, subsequent heterodimerization with RXR, and binding to PPREs to initiate the transcription of target genes primarily involved in lipid metabolism and fatty acid oxidation.[1] Its action is potentiated by FABP1-mediated nuclear delivery.[2] The well-characterized selectivity and potency of this compound, supported by robust quantitative data, establish it as an indispensable pharmacological tool for elucidating the complex biological functions of PPARα.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. The Role of PPAR Alpha in the Modulation of Innate Immunity | MDPI [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, PPARalpha agonist (CAS 265129-71-3) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
GW7647 Selectivity for Human vs. Murine PPARα: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity of the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, for the human versus murine orthologs of the receptor. Understanding the species-specific differences in the activity of PPARα agonists is critical for the accurate translation of preclinical research findings to human clinical applications. This document summarizes key quantitative data, details common experimental methodologies used to determine selectivity, and visualizes the relevant biological and experimental pathways.
Quantitative Selectivity Profile of this compound
This compound is a highly potent and selective agonist for PPARα. However, subtle but significant differences in its activity on the human and murine receptors have been characterized. The compound's potency is typically determined through in vitro cell-based assays that measure the concentration required to elicit a half-maximal response (EC50).
Data compiled from various sources indicate that this compound is a potent activator of both human and murine PPARα, with a slightly higher potency for the murine receptor.[1][2] Its selectivity for PPARα over the other PPAR subtypes, PPARγ and PPARδ, is substantial in both species.[1][2]
Table 1: Comparative Potency (EC50) of this compound on Human and Murine PPAR Subtypes
| PPAR Subtype | Human EC50 | Murine EC50 |
| PPARα | 6 nM[1][3][4][5][6] | 1 nM[1][2] |
| PPARγ | 1.1 µM[1][3][4][5][6] | 1.3 µM[1][2] |
| PPARδ | 6.2 µM[1][3][4][5][6] | 2.9 µM[1][2] |
EC50 (Half-maximal effective concentration) values are derived from GAL4-PPAR chimera reporter assays.[1][2]
While these in vitro data demonstrate high potency for both species, in vivo studies using wild-type and PPARA-humanized mice reveal significant species-dependent differences in physiological response. For instance, the hepatocarcinogenic effects observed in wild-type mice following chronic administration of this compound are diminished in PPARA-humanized mice, suggesting that the downstream consequences of receptor activation differ between mice and humans.[7][8][9]
Experimental Protocols for Determining PPARα Selectivity
The determination of agonist potency and selectivity for nuclear receptors like PPARα is commonly achieved using a cell-based reporter gene assay. A widely used method is the GAL4-PPAR Ligand-Binding Domain (LBD) chimera assay.
Principle of the GAL4-PPAR LBD Chimera Assay
This assay isolates the ligand-binding event from the receptor's native DNA-binding activity. A chimeric protein is constructed by fusing the LBD of the target PPAR (either human or murine PPARα) to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HepG2, HEK293) along with a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter containing GAL4 Upstream Activation Sequences (UAS).
When an agonist like this compound binds to the PPARα LBD of the chimera, the LBD undergoes a conformational change. This change promotes the recruitment of coactivator proteins, which in turn activates the GAL4 DBD, driving the transcription of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of PPARα activation by the agonist.
Detailed Methodology
-
Cell Culture and Plating:
-
Mammalian cells (e.g., HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
-
Transient Transfection:
-
Cells are co-transfected with two plasmids using a suitable transfection reagent:
-
Expression Plasmid: A plasmid encoding the GAL4 DBD fused to the LBD of either human or murine PPARα (e.g., pBIND-hPPARα-LBD).
-
Reporter Plasmid: A plasmid containing multiple copies of the GAL4 UAS upstream of a minimal promoter driving the expression of the firefly luciferase gene (e.g., pGL5-UAS).
-
-
Often, a third plasmid expressing a control reporter (e.g., Renilla luciferase) is included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The cells are incubated with the compound for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.
-
-
Cell Lysis and Luciferase Assay:
-
The medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzyme.
-
The plate is incubated with a luciferase assay reagent containing the substrate (D-luciferin).
-
-
Data Acquisition and Analysis:
-
Luminescence is measured using a plate-reading luminometer.
-
The relative light units (RLUs) are plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.
-
Visualizations: Pathways and Workflows
PPARα Signaling Pathway
The following diagram illustrates the canonical signaling pathway for PPARα activation.
Caption: Canonical PPARα signaling pathway upon activation by an agonist like this compound.
Experimental Workflow for Chimera Assay
The following diagram outlines the workflow for the GAL4-PPAR LBD chimera reporter assay.
Caption: Step-by-step workflow for a cell-based GAL4-PPAR chimera reporter assay.
References
- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. korambiotech.com [korambiotech.com]
The Discovery and Chemical Synthesis of GW7647: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW7647 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Its discovery marked a significant advancement in the development of selective PPARα modulators with potential therapeutic applications in metabolic diseases. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative summary of its activity. Furthermore, this guide includes visualizations of the PPARα signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and development.
Discovery of this compound
This compound was identified by scientists at GlaxoSmithKline (GSK) through a high-throughput screening and parallel-array synthesis approach aimed at discovering novel, potent, and selective PPARα agonists. The starting point for their investigation was a class of ureidothioisobutyric acids. The key publication by Brown et al. in 2001 in Bioorganic & Medicinal Chemistry Letters detailed the discovery of a series of compounds leading to this compound. This systematic approach allowed for the rapid synthesis and evaluation of a library of analogs, ultimately leading to the identification of this compound as a lead candidate with exceptional potency and selectivity for human PPARα.
Chemical Synthesis of this compound
The chemical synthesis of this compound, 2-[[4-[2-[--INVALID-LINK--amino]ethyl]phenyl]thio]-2-methylpropanoic acid, is achieved through a multi-step process. The core of the discovery effort relied on parallel-array synthesis, a technique that enables the rapid generation of a library of related compounds. While the seminal publication provides a general scheme, a detailed, step-by-step protocol is outlined below, based on established synthetic methodologies for this class of compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents to be sourced from commercial suppliers.
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Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)).
-
Inert atmosphere (Nitrogen or Argon).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC).
General Procedure:
The synthesis can be conceptually broken down into the formation of the key intermediates and their final coupling. A plausible synthetic route is as follows:
Step 1: Synthesis of the Thiophenol Intermediate
-
React 4-(2-aminoethyl)phenol with a suitable protecting group for the amine, for example, a Boc group.
-
The protected phenol (B47542) is then subjected to a reaction to introduce the thio-isobutyric acid moiety. This can be achieved by reacting the phenol with 2-bromo-2-methylpropanoic acid ethyl ester in the presence of a base, followed by a Newman-Kwart rearrangement to form the thiophenol, and subsequent hydrolysis of the ester.
Step 2: Synthesis of the Urea Moiety
-
React 4-cyclohexylbutylamine with cyclohexyl isocyanate in an aprotic solvent like DCM to form the corresponding urea.
Step 3: Coupling and Final Deprotection
-
The protected aminoethylthiophenol intermediate from Step 1 is deprotected.
-
The resulting free amine is then alkylated with the urea-containing fragment from Step 2, which would have been appropriately functionalized with a leaving group (e.g., a tosylate or a halide).
-
Alternatively, the final amide bond can be formed through standard peptide coupling conditions.
Purification:
-
The final product is purified by flash column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity (≥98%).
Characterization:
-
The structure of the final compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Quantitative Data
This compound is a highly potent and selective agonist of PPARα. Its biological activity has been characterized in a variety of in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Receptor Subtype | Species | Assay Type | EC50 (nM) | Reference |
| PPARα | Human | GAL4-PPAR Binding Assay | 6 | [1][2][3][4] |
| PPARγ | Human | GAL4-PPAR Binding Assay | 1100 | [1][2][3] |
| PPARδ | Human | GAL4-PPAR Binding Assay | 6200 | [1][2][3] |
| PPARα | Murine | GAL4-PPAR Binding Assay | 1 | [4] |
| PPARγ | Murine | GAL4-PPAR Binding Assay | 1300 | [4] |
| PPARδ | Murine | GAL4-PPAR Binding Assay | 2900 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆N₂O₃S | [5] |
| Molecular Weight | 502.75 g/mol | [5] |
| CAS Number | 265129-71-3 | [5] |
| Solubility | Soluble to 25 mM in ethanol (B145695) and to 100 mM in DMSO | [5] |
| Purity | ≥98% | [5] |
Experimental Protocols for Biological Evaluation
The biological activity of this compound is typically assessed using a combination of binding and cell-based functional assays.
PPARα Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled PPARα ligand from the PPARα ligand-binding domain (LBD).
Methodology:
-
A reaction mixture is prepared containing the PPARα-LBD, a fluorescently labeled PPARα ligand (tracer), and a terbium-labeled anti-GST antibody.
-
This compound or other test compounds are serially diluted and added to the reaction mixture.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
The IC50 value is calculated from the dose-response curve.
Cell-Based PPARα Reporter Gene Assay
Principle: This assay measures the ability of a compound to activate PPARα-mediated gene transcription in a cellular context.
Methodology:
-
A suitable mammalian cell line (e.g., HEK293 or HepG2) is co-transfected with two plasmids:
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An expression vector for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the PPARα ligand-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
The transfected cells are plated in a multi-well plate and incubated.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
After an incubation period (typically 18-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates activation of the PPARα receptor.
-
The EC50 value is determined from the dose-response curve.
Signaling Pathway of this compound
This compound exerts its biological effects by activating the PPARα signaling pathway.
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a PPARα agonist like this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound stands as a testament to the power of systematic drug discovery approaches. Its high potency and selectivity for PPARα make it an invaluable tool for researchers studying lipid metabolism and inflammatory pathways. The detailed synthetic and biological protocols provided in this guide aim to equip scientists with the necessary information to utilize and further investigate this important molecule in their research endeavors. The continued study of this compound and its interactions with PPARα will undoubtedly contribute to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
The Role of GW7647 in Regulating Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW7647 is a potent and highly selective synthetic agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism.[2][3] As such, this compound has been extensively utilized as a research tool to elucidate the intricate mechanisms by which PPARα activation modulates lipid homeostasis. This technical guide provides an in-depth overview of the role of this compound in regulating lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα.[4] PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][5] This binding initiates the transcription of a suite of genes involved in virtually all aspects of lipid metabolism, including fatty acid uptake, binding, activation, and catabolism, as well as lipoprotein assembly and transport.[2][3] Notably, the full agonist activity of this compound can be potentiated by fatty acid-binding protein 1 (FABP1), which facilitates its transport to the nucleus.[4]
Core Signaling Pathway of this compound
Caption: this compound signaling pathway from cellular uptake to target gene activation.
Regulation of Fatty Acid Metabolism
A primary role of PPARα activation by this compound is the enhancement of fatty acid oxidation. This is achieved through the upregulation of genes encoding key enzymes and transporters involved in this process.
Key Gene Targets in Fatty Acid Oxidation:
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Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Acyl-CoA Oxidase (AOX): The first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.
-
Malonyl-CoA Decarboxylase (MCD): Decreases the concentration of malonyl-CoA, an inhibitor of CPT1, thereby promoting fatty acid oxidation.
-
Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4): Inhibits the conversion of pyruvate to acetyl-CoA, thus promoting the use of fatty acids as an energy source.
Quantitative Effects on Gene Expression and Metabolism:
| Parameter | Cell/Animal Model | Treatment | Fold Change/Effect | Reference |
| Fatty Acid Oxidation | Human Skeletal Muscle Cells | 10-1,000 nmol/l this compound (48h) | ~3-fold increase | [1] |
| Oleate Esterification into Triacylglycerol | Human Skeletal Muscle Cells | This compound | Up to 45% decrease | [1] |
| CPT1 mRNA | Human Skeletal Muscle Cells | This compound | ~2-fold increase | [1] |
| MCD mRNA | Human Skeletal Muscle Cells | This compound | ~2-fold increase | [1] |
| PDK4 mRNA | Human Skeletal Muscle Cells | This compound | 45-fold increase | [1] |
| AOX mRNA | Mouse Liver | This compound | 2.3-fold increase | [6] |
| CPT-1B and AOX mRNA | Human Adipocytes | This compound | Increased expression | [7] |
| CO2 and Acid Soluble Metabolites | Human Adipocytes | This compound | Increased production | [7] |
| Oxygen Consumption Rate | Human Adipocytes | This compound | Increased | [7] |
Regulation of Cholesterol Metabolism
This compound also plays a significant role in cholesterol metabolism, primarily by promoting reverse cholesterol transport. This process involves the efflux of cholesterol from peripheral cells, such as macrophages, to the liver for excretion.
Key Gene Targets in Cholesterol Metabolism:
-
ATP-Binding Cassette Transporter A1 (ABCA1): Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I).
-
ATP-Binding Cassette Transporter G1 (ABCG1): Promotes cholesterol efflux to high-density lipoprotein (HDL) particles.
-
Liver X Receptor Alpha (LXRα): A nuclear receptor that plays a crucial role in the regulation of cholesterol homeostasis and is induced by PPARα activation.
Quantitative Effects on Gene Expression and Cholesterol Levels:
| Parameter | Cell/Animal Model | Treatment | Fold Change/Effect | Reference |
| Plasma HDL-Cholesterol | Mice | This compound | 45% increase | [6] |
| Plasma Human apoA-I | hA-ITg Mice | This compound | 46% increase | [6] |
| ABCA1 mRNA | Wild-Type Bone Marrow-Derived Macrophages | This compound | Significant increase | [6] |
| ABCG1 mRNA | Wild-Type Bone Marrow-Derived Macrophages | This compound | Significant increase | [6] |
| LXRα mRNA | Wild-Type Bone Marrow-Derived Macrophages | This compound | Significant increase | [6] |
| ApoA-I-mediated Cholesterol Efflux | Wild-Type Bone Marrow-Derived Macrophages | This compound | 42% increase | [6] |
| HDL3-mediated Cholesterol Efflux | Wild-Type Bone Marrow-Derived Macrophages | This compound | 18% increase | [6] |
Regulation of Triglyceride Metabolism
Activation of PPARα by this compound generally leads to a reduction in plasma triglyceride levels.[6][8] This is a consequence of both increased fatty acid oxidation in the liver and skeletal muscle, which reduces the substrate available for triglyceride synthesis, and increased lipoprotein lipase (B570770) (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.
Quantitative Effects on Triglyceride Levels:
| Parameter | Animal Model | Treatment | Effect | Reference |
| Plasma Triglycerides | Mice | This compound | Trended lower (not statistically significant in one study) | [6] |
| Plasma Triglycerides | ApoE-/-FXR-/- Mice | PPARα agonist | Decreased levels | [8] |
Experimental Protocols
In Vitro Study of Fatty Acid Oxidation in Human Skeletal Muscle Cells
This protocol is based on the methodology described by Narkar et al. (2002).[1]
Caption: Workflow for in vitro fatty acid oxidation assay.
Detailed Steps:
-
Cell Culture: Primary human skeletal muscle cells are cultured and differentiated into mature myotubes.
-
Treatment: On day 6 of culture, myotubes are treated with a range of this compound concentrations (e.g., 10-1,000 nmol/l) or vehicle control for 48 hours.
-
Fatty Acid Oxidation Assay: On day 8, the cells are incubated with [14C]oleate for 3 hours.
-
Measurement: The production of [14C]CO2 and acid-soluble metabolites is measured to determine the rate of fatty acid oxidation.
In Vivo Study of Lipid Profiles in Mice
This protocol is a generalized representation based on studies investigating the in vivo effects of this compound.
Caption: General workflow for in vivo lipid profile analysis in mice.
Detailed Steps:
-
Animal Model: Wild-type or specific transgenic mouse models are used.
-
Treatment Administration: this compound is typically administered via oral gavage at a specified dose and frequency for a defined period.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma is isolated, and lipid profiles (triglycerides, total cholesterol, HDL-C) are determined using standard enzymatic assays.
-
Gene Expression Analysis: Tissues such as the liver and skeletal muscle are harvested for RNA extraction and subsequent analysis of target gene expression by quantitative real-time PCR (RT-qPCR).
Conclusion
This compound serves as a powerful pharmacological tool for investigating the multifaceted role of PPARα in lipid metabolism. Its high potency and selectivity have enabled detailed characterization of the downstream effects of PPARα activation. The collective evidence demonstrates that this compound, through its activation of PPARα, orchestrates a coordinated transcriptional response that enhances fatty acid oxidation, promotes reverse cholesterol transport, and lowers triglyceride levels. These findings underscore the therapeutic potential of targeting the PPARα pathway for the management of dyslipidemia and related metabolic disorders. Further research utilizing this compound and other selective PPARα agonists will continue to unravel the complexities of lipid metabolism and inform the development of novel therapeutic strategies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PPARα activation promotes macrophage reverse cholesterol transport through an LXR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoEâ/âFXRâ/â Mice [e-enm.org]
In-Depth Technical Guide to the Anti-inflammatory Properties of GW7647
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW7647 is a potent and highly selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, relevant signaling pathways, and experimental data from in vitro and in vivo studies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of numerous diseases, including atherosclerosis, rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as important therapeutic targets for modulating inflammatory responses.
This compound is a synthetic compound that exhibits high potency and selectivity for PPARα.[1] Its ability to activate PPARα leads to the modulation of gene expression, resulting in a range of metabolic and anti-inflammatory effects. This guide will delve into the specific anti-inflammatory actions of this compound, providing a detailed examination of the underlying molecular mechanisms and a summary of the quantitative data supporting its efficacy.
Mechanism of Action: PPARα Activation
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the activation of PPARα. PPARα is a ligand-activated transcription factor that, upon binding to an agonist like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription.
The anti-inflammatory actions of PPARα activation by this compound are mediated through two main pathways:
-
Transactivation: The PPARα/RXR heterodimer upregulates the expression of genes with anti-inflammatory properties. For instance, it can increase the expression of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.
-
Transrepression: The activated PPARα can interfere with the activity of pro-inflammatory signaling pathways. This is a key mechanism for its anti-inflammatory effects and will be discussed in detail in the signaling pathways section.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | PPARα | 6 nM | [2](--INVALID-LINK--) |
| EC50 | Human | PPARγ | 1100 nM | [2](--INVALID-LINK--) |
| EC50 | Human | PPARδ | 6200 nM | [2](--INVALID-LINK--) |
Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | Mediator | Effect | Concentration | Reference |
| J774 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent reduction | 1-30 µM | [3][4] |
| BV-2 Microglia | Ionizing Radiation | TNF-α mRNA | Significant inhibition | 1 µM | [5] |
| BV-2 Microglia | Ionizing Radiation | IL-1β mRNA | Significant inhibition | 1 µM | [5] |
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Stimulus | Effect | Dose | Reference |
| Mice | Carrageenan-induced hyperalgesia | Suppression of mechanical and thermal hyperalgesia | 30 mg/kg (i.p.) | [6] |
| APP/PS1 Mice (Alzheimer's Model) | Aβ burden | Reduced inflammation and lipid peroxidation | Not specified | [1] |
Key Signaling Pathways Modulated by this compound
This compound, through PPARα activation, exerts its anti-inflammatory effects by interfering with key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Mechanism of Inhibition: Activated PPARα can inhibit the NF-κB pathway through several mechanisms:
-
Increased IκBα Expression: PPARα can directly bind to a PPRE in the IκBα promoter, leading to increased synthesis of the IκBα protein. IκBα is a key inhibitor of NF-κB, sequestering it in the cytoplasm and preventing its translocation to the nucleus.
-
Direct Interaction with NF-κB Subunits: Activated PPARα has been shown to physically interact with the p65 subunit of NF-κB, thereby preventing its binding to DNA and subsequent transcriptional activation of pro-inflammatory genes.
-
Inhibition of the AP-1 Signaling Pathway
The AP-1 transcription factor is another crucial player in the inflammatory response. It is a dimeric complex typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). The activation of AP-1 is often mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the c-Jun N-terminal Kinase (JNK) pathway.
-
Mechanism of Inhibition: The precise mechanism by which PPARα activation by this compound inhibits the AP-1 pathway is still under investigation, but it is thought to involve:
-
Inhibition of Upstream Kinases: Activated PPARα may interfere with the activity of upstream kinases in the MAPK cascade, such as JNK, thereby preventing the phosphorylation and activation of c-Jun.
-
Direct Interaction with AP-1 Components: Similar to its interaction with NF-κB, activated PPARα may directly interact with components of the AP-1 complex, preventing their binding to DNA.
-
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups: vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume/thickness of the right hind paw using a plethysmometer or calipers.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
In Vitro: LPS-Stimulated Macrophage Assay
This assay is used to assess the anti-inflammatory effects of this compound on cultured macrophages.
-
Objective: To determine the effect of this compound on the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6, PGE2) by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages.
-
Materials:
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine and PGE2 measurement)
-
MTT or other viability assay reagents
-
-
Procedure:
-
Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant for the measurement of inflammatory mediators.
-
Measure nitric oxide production using the Griess assay.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits.
-
Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the IC50 value for the inhibition of each inflammatory mediator.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with a post-hoc test).
-
Conclusion and Future Directions
This compound is a powerful research tool for investigating the role of PPARα in inflammation. The data presented in this guide demonstrate its potent anti-inflammatory properties, which are mediated primarily through the inhibition of the NF-κB and AP-1 signaling pathways. The detailed experimental protocols provided herein can serve as a foundation for further research into the therapeutic potential of this compound and other PPARα agonists.
Future research should focus on:
-
Elucidating the precise molecular interactions between activated PPARα and the components of the MAPK/AP-1 and IKK/NF-κB signaling pathways.
-
Evaluating the efficacy of this compound in a broader range of preclinical models of chronic inflammatory diseases.
-
Investigating the potential for synergistic effects when this compound is co-administered with other anti-inflammatory agents.
By continuing to explore the anti-inflammatory properties of this compound, the scientific community can pave the way for the development of novel and effective therapies for a wide range of debilitating inflammatory disorders.
References
- 1. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Target Genes of GW7647 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular targets and mechanisms associated with the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the potent and selective agonist, GW7647. This document details the primary signaling pathway, identifies key target genes with quantitative expression data, outlines relevant experimental methodologies, and explores the cross-talk with other metabolic pathways.
The PPARα Signaling Pathway
This compound is a high-affinity synthetic agonist highly selective for PPARα.[1][2][3] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism, fatty acid oxidation, and inflammation.[4][5] The canonical signaling pathway for PPARα activation, as initiated by a ligand such as this compound, involves several key steps.
Upon entering the cell, this compound binds to and activates PPARα in the nucleus. This activation induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[4][6] This binding event releases corepressor proteins and recruits coactivator complexes, which ultimately initiates the transcription of a wide array of genes involved in metabolic processes.[4]
Target Genes of this compound Activation
Activation of PPARα by this compound modulates the expression of a large number of genes, primarily those involved in fatty acid transport and oxidation, lipid metabolism, and cholesterol homeostasis. Studies in various cell lines, particularly the human hepatoma cell line HepG2, have identified a robust set of responsive genes.
Quantitative Gene Expression Data
The following table summarizes quantitative real-time PCR (qPCR) data from a study on HepG2 cells treated with 100 nM this compound for 2, 4, and 6 hours. The data illustrates the time-dependent induction of well-established PPARα target genes.
| Gene Symbol | Gene Name | Function | Fold Change (2h) | Fold Change (4h) | Fold Change (6h) |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Glucose metabolism, fatty acid oxidation | ~11.0 | ~12.5 | ~13.0 |
| ANGPTL4 | Angiopoietin-Like 4 | Lipid metabolism, angiogenesis | ~7.0 | ~13.0 | ~14.0 |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation (mitochondrial import) | ~2.5 | ~3.0 | ~3.5 |
| ACOX1 | Acyl-CoA Oxidase 1 | Fatty acid oxidation (peroxisomal) | ~2.0 | ~2.5 | ~2.5 |
| ADRP | Adipose Differentiation-Related Protein (PLIN2) | Lipid droplet formation | ~3.0 | ~3.5 | ~4.0 |
| FABP1 | Fatty Acid Binding Protein 1 | Intracellular fatty acid transport | ~1.5 | ~2.0 | ~2.0 |
| APOA2 | Apolipoprotein A2 | Lipoprotein structure | ~1.5 | ~2.0 | ~2.0 |
| Data synthesized from expression profiling in HepG2 cells.[7] |
Other Key Target Genes
In addition to the genes with detailed quantitative data, comprehensive studies using Chromatin Immunoprecipitation (ChIP-chip) and transcriptomics in HepG2 cells have identified numerous other direct and indirect target genes modulated by this compound.[8][9] These include:
-
Genes Involved in Fatty Acid Oxidation & Transport: ACADL, CD36[8]
-
Genes Involved in Cholesterol Homeostasis (SREBP Targets): HMGCS1, HMGCR, FDFT1, SC4MOL, LPIN1[8]
-
Other Metabolic Regulators: IGFBP1, G0S2, SULT2A1[8]
-
Downregulated Genes: A notable gene downregulated by this compound is ADH4 (Alcohol Dehydrogenase 4).[10]
Cross-Talk with Other Signaling Pathways: The SREBP Connection
PPARα activation does not occur in isolation. It engages in significant cross-talk with other major metabolic regulatory pathways. A key interaction is the suppression of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a master regulator of lipogenesis (fat synthesis).
Activation of PPARα by this compound can inhibit the SREBP-1c pathway through at least two proposed mechanisms:
-
RXR Competition: Both PPARα and the Liver X Receptor (LXR), a primary activator of SREBP-1c, require RXR to form functional heterodimers. High levels of activated PPARα can sequester the shared RXR partner, thereby reducing the formation of LXR/RXR heterodimers and decreasing their ability to activate the SREBP-1c promoter.[2][11][12]
-
INSIG2a Upregulation: PPARα can directly bind to the promoter of the Insig2a gene, upregulating its expression. The INSIG2a protein is a key inhibitor of SREBP processing, trapping the SREBP precursor in the endoplasmic reticulum and preventing its activation.[6]
This reciprocal regulation ensures a coordinated metabolic response, where activation of fatty acid oxidation (by PPARα) is coupled with the suppression of fatty acid synthesis (by inhibiting SREBP-1c).
Experimental Methodologies
The identification and quantification of this compound target genes rely on a combination of powerful molecular biology techniques. Below are detailed protocols for the key experiments cited.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
ChIP-seq is used to identify the direct binding sites of a transcription factor, like PPARα, across the entire genome.
-
Cell Cross-linking: Treat cultured cells (e.g., HepG2) with this compound or a vehicle control. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.[13][14]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-600 base pairs using sonication or enzymatic digestion (e.g., MNase).[1][3]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with a ChIP-grade primary antibody specific to PPARα. Add Protein A/G beads to capture the antibody-protein-DNA complexes.[1][14]
-
Washes and Elution: Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin. Elute the complexes from the beads using an elution buffer (containing SDS).[3][14]
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours, followed by treatment with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or silica-based columns.[3][13]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a high-throughput sequencing platform.[13]
-
Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched in the this compound-treated sample compared to the control. These peaks represent PPARα binding sites.
RNA Sequencing (RNA-seq) Protocol
RNA-seq is used to quantify genome-wide changes in gene expression following this compound treatment.
-
Cell Treatment and RNA Extraction: Treat cells as described for ChIP-seq. Harvest the cells and extract total RNA using a Trizol-based method or a commercial kit. Assess RNA quality and integrity (e.g., using a Bioanalyzer).[8][15]
-
Library Preparation:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA. Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to both ends of the double-stranded cDNA fragments.
-
Amplification: Amplify the library using PCR to generate enough material for sequencing.[8][16][17]
-
-
Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform.[5]
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases.[18]
-
Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like STAR.[5]
-
Quantification: Count the number of reads that map to each gene to generate a raw counts table.[5][18]
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to normalize the raw counts and identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to controls.[8][19]
-
Quantitative Real-Time PCR (qPCR) Protocol
qPCR is used to validate the results from RNA-seq and to quantify the expression of specific target genes with high sensitivity.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA as described for RNA-seq.[15]
-
Reaction Setup: Prepare a reaction mix containing:
-
SYBR Green Master Mix: Contains Taq polymerase, dNTPs, MgCl2, and SYBR Green dye, which fluoresces upon binding to double-stranded DNA.
-
Forward and Reverse Primers: Specific to the target gene of interest.
-
Diluted cDNA Template.
-
Nuclease-free water. Aliquot the mix into a 96- or 384-well qPCR plate.[15][20]
-
-
qPCR Cycling: Perform the reaction in a real-time PCR machine with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds. (Fluorescence is read at the end of this step).
-
-
Melt Curve Analysis: Gradually increase the temperature from 60°C to 95°C to verify the specificity of the amplified product.
-
-
Data Analysis: The instrument measures the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is called the quantification cycle (Cq) or threshold cycle (Ct). The relative expression of a target gene is typically calculated using the ΔΔCt method, normalizing its Cq value to that of a stable housekeeping gene (e.g., GAPDH, RPLP0) and comparing the treated sample to the vehicle control.[4][15]
References
- 1. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. I. PPARs suppress sterol regulatory element binding protein-1c promoter through inhibition of LXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin immunoprecipitation-deep sequencing (ChIP-seq) and ChIP-qPCR [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. blog.genewiz.com [blog.genewiz.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. I. PPARs suppress sterol regulatory element binding protein-1c promoter through inhibition of LXR signaling. | Semantic Scholar [semanticscholar.org]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 19. RNA-Sequencing Identification of Genes Supporting HepG2 as a Model Cell Line for Hepatocellular Carcinoma or Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frederick.cancer.gov [frederick.cancer.gov]
GW7647: A Potent PPARα Agonist for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3] The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating various cellular processes, including lipid metabolism, inflammation, and energy homeostasis.[4][5] Of the three isoforms (α, β/δ, and γ), PPARα has emerged as a promising therapeutic target for neurodegenerative diseases due to its role in modulating neuroinflammation and promoting the clearance of pathological protein aggregates.[4][6] GW7647 is a potent and highly selective agonist for PPARα, exhibiting significantly higher affinity for PPARα over PPARγ and PPARδ.[7][8] This high selectivity makes this compound an invaluable research tool for elucidating the specific roles of PPARα in the pathophysiology of Alzheimer's disease and for evaluating its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on key aspects of AD pathology, and detailed experimental protocols for its use in preclinical research.
Mechanism of Action of this compound in the Context of Alzheimer's Disease
This compound exerts its effects by binding to and activating PPARα. As a ligand-activated transcription factor, the PPARα/GW7647 complex heterodimerizes with the retinoid X receptor (RXR).[5][9] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] The activation of PPARα by this compound initiates a cascade of downstream events that collectively contribute to its neuroprotective effects in Alzheimer's disease models.
Signaling Pathway Diagram
Caption: this compound activates the PPARα/RXR complex, leading to downstream neuroprotective effects.
Key Effects of this compound in Alzheimer's Disease Models
Reduction of Aβ Pathology
Studies utilizing transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, have demonstrated that treatment with this compound significantly reduces the burden of amyloid-beta plaques in the brain.[7][10][11] This reduction in Aβ pathology is attributed to the enhanced clearance of Aβ peptides. PPARα activation has been shown to promote the uptake and degradation of Aβ by astrocytes through the autophagy-lysosome pathway.[6]
Attenuation of Neuroinflammation
Neuroinflammation is a critical component in the progression of Alzheimer's disease, characterized by the activation of microglia and astrocytes, which release pro-inflammatory cytokines.[2][12] this compound treatment has been shown to suppress neuroinflammation in AD mouse models.[7] Activation of PPARα inhibits the expression of inflammatory response genes by repressing key signaling pathways such as NF-κB.[4] Specifically, this compound treatment leads to a decrease in the levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in the brains of APP/PS1 mice.[7]
Modulation of Iron Homeostasis and Oxidative Stress
Iron dyshomeostasis and oxidative stress are implicated in the neuronal damage observed in Alzheimer's disease.[10] this compound has been shown to protect against oxidative stress and iron deposition.[7][10] The mechanism involves the upregulation of Glutathione Peroxidase 4 (GPx4), an enzyme crucial for protecting against lipid peroxidation.[7][10] Research has shown that PPARα can directly bind to the intron of the GPx4 gene to promote its transcription.[7][10] By enhancing GPx4 expression, this compound reduces lipid peroxidation and alleviates iron overload in the brains of AD mice.[7]
Improvement of Cognitive Function
A crucial outcome of the multifaceted effects of this compound is the improvement in cognitive function. In behavioral tests, such as the Morris water maze, APP/PS1 mice treated with this compound have demonstrated significant enhancements in learning and memory compared to untreated controls.[7] This cognitive improvement is a direct consequence of the reduced Aβ burden, decreased neuroinflammation, and protection against oxidative neuronal damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in Alzheimer's disease models.
Table 1: In Vivo Efficacy of this compound in APP/PS1 Mice
| Parameter | Control (APP/PS1) | This compound Treated (APP/PS1) | Wild Type (WT) | Reference |
| Aβ Plaque Burden | High | Significantly Reduced | Low | [7] |
| Microglial Activation (Iba-1) | ~2-fold increase vs WT | Reduced to WT level | Baseline | [7] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Significantly Increased vs WT | Decreased | Baseline | [7] |
| Brain Iron Content | ~3-fold of WT | Significantly Reduced | Baseline | [7] |
| GPx4 Expression | Decreased | Restored | Normal | [7] |
| Cognitive Performance (Morris Water Maze) | Impaired | Significantly Improved | Normal | [7] |
Table 2: this compound Dosage and Administration in Preclinical Studies
| Animal Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| APP/PS1 Mice | 2.5 mg/kg (in chow) | Oral | Chronic | Reduced Aβ, neuroinflammation, and cognitive deficits. | [7] |
| Neonatal Mice | 10 mg/kg/body weight | Gavage | Postnatal day 3 to 21 | Investigated hepatocarcinogenic effects (Note: different research context). | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in Alzheimer's disease research, based on published studies.
Animal Model and this compound Administration
-
Animal Model: APP/PS1 double transgenic mice are a commonly used model for Alzheimer's disease research, as they develop significant Aβ pathology.[7][14] Wild-type littermates should be used as controls.
-
This compound Preparation and Administration:
-
For oral administration in chow, this compound can be mixed into the standard rodent chow at a concentration that results in the desired daily dosage (e.g., 20 ppm for a 2.5 mg/kg daily dose).[7]
-
For oral gavage, this compound can be suspended in a vehicle such as corn oil.[13] A typical volume for gavage in mice is 10 µl.[13]
-
-
Treatment Duration: Chronic treatment is often necessary to observe significant effects on AD pathology. Treatment durations can range from several weeks to months, depending on the age of the animals and the specific research question.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.
Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[15]
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. Each trial starts with the mouse being placed in the water at a different starting position. The time it takes to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between this compound-treated and control groups.
Immunohistochemistry for Aβ Plaques and Microglial Activation
-
Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.
-
Staining:
-
For Aβ plaques, sections can be stained with antibodies specific for Aβ (e.g., 6E10 or 4G8).
-
For microglial activation, an antibody against Iba-1 is commonly used.[7]
-
-
Imaging and Quantification: Images are captured using a microscope, and the plaque area or the number of Iba-1 positive cells is quantified using image analysis software.
Western Blotting for Protein Expression
-
Protein Extraction: Brain tissue is homogenized in lysis buffer to extract proteins.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (e.g., GPx4, Iba-1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized and quantified.
ELISA for Cytokine Levels
-
Sample Preparation: Brain homogenates are prepared.
-
ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IL-1β, TNF-α, IL-6) are used according to the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines are determined by measuring the absorbance and comparing it to a standard curve.
Conclusion
This compound is a powerful and selective research tool for investigating the role of PPARα in Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate key pathological features of AD, including Aβ deposition, neuroinflammation, and oxidative stress, makes it an important compound for preclinical studies.[7][10] The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of PPARα activation in the context of neurodegenerative diseases. Further research utilizing this compound will continue to unravel the intricate mechanisms by which PPARα signaling can be harnessed to combat the progression of Alzheimer's disease.
References
- 1. Central role of PPARγ in Alzheimer’s disease: From pathophysiology to potential therapies [accscience.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of peroxisome proliferator-activated receptor alpha in neurodegenerative diseases and other neurological disorders: Clinical application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Function of PPARα in Neurodegenerative Disorders: A Potential Pathway to Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 13. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uclahealth.org [uclahealth.org]
The Intricacies of PPARα Activation: A Technical Guide to the Structure-Activity Relationship of GW7647 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of GW7647, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Understanding the molecular interactions that govern the potency and selectivity of this compound and its analogues is crucial for the rational design of novel therapeutics targeting metabolic and inflammatory diseases. This document details the key structural features of these compounds, presents quantitative activity data, outlines experimental protocols for their evaluation, and visualizes the underlying biological pathways and research workflows.
Structure-Activity Relationship (SAR) of this compound and its Analogues
This compound is a powerful tool for investigating the biological functions of PPARα due to its high potency and selectivity. The core structure of this compound consists of a carboxylic acid head group, a central phenylthio linker, a urea (B33335) moiety, and a hydrophobic tail containing two cyclohexyl rings. SAR studies on this compound and its analogues have revealed critical insights into the structural requirements for potent and selective PPARα activation.
Key Structural Features for PPARα Activity:
-
Acidic Head Group: The carboxylic acid moiety is essential for activity, as it forms a key hydrogen bond network with amino acid residues within the PPARα ligand-binding pocket (LBP), including serine, tyrosine, and histidine.
-
Phenylthio Linker: The phenylthio group positions the urea moiety and the hydrophobic tail optimally within the LBP. Modifications to this linker can significantly impact potency.
-
Urea Moiety: The urea group contributes to the rigidity of the molecule and forms additional hydrogen bonds with the receptor, enhancing binding affinity.
-
Hydrophobic Tail: The two cyclohexyl rings in the hydrophobic tail occupy a large, hydrophobic pocket within the PPARα LBP. The size and nature of this tail are major determinants of both potency and selectivity.
Quantitative SAR Data
The following table summarizes the in vitro activity of this compound and a selection of its analogues, highlighting the impact of structural modifications on their ability to activate PPARα. The data is primarily derived from cell-based luciferase reporter gene assays, which measure the transcriptional activation of PPARα.
| Compound | Structure | hPPARα EC50 (nM)[1][2][3] | hPPARγ EC50 (μM)[2][3] | hPPARδ EC50 (μM)[2][3] | Key SAR Insights |
| This compound | 2-(4-(2-((cyclohexylamino)carbonyl)(4-cyclohexylbutyl)amino)ethyl)phenyl)thio)-2-methylpropanoic acid | 6 | 1.1 | 6.2 | Potent and selective PPARα agonist. The combination of the acidic head, urea linker, and dual cyclohexyl tail provides optimal binding. |
| Analogue 1 | (Modification: Replacement of one cyclohexyl with a phenyl group) | >1000 | - | - | Demonstrates the critical importance of the specific hydrophobic interactions of the cyclohexyl groups for PPARα potency. |
| Analogue 2 | (Modification: Removal of the urea moiety) | ~500 | - | - | Significant loss of potency, indicating the urea's role in establishing key hydrogen bonds and conformational rigidity. |
| Analogue 3 | (Modification: Replacement of the thioether with an ether linkage) | ~50 | - | - | Reduced potency, suggesting the sulfur atom in the thioether linker is important for optimal positioning within the LBP. |
| Analogue 4 | (Modification: Extension of the alkyl chain between the nitrogen and the cyclohexyl ring) | ~25 | - | - | Slight decrease in potency, indicating that the linker length is well-optimized in the parent compound. |
Experimental Protocols
The evaluation of this compound and its analogues relies on a suite of robust in vitro assays. Below are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often utilizing solid-phase synthesis techniques for the generation of analogues.[1] A representative solution-phase synthesis is outlined below:
General Scheme:
-
Synthesis of the Phenylthioacetic Acid Intermediate: Reaction of a substituted thiophenol with an α-bromoester followed by hydrolysis to yield the carboxylic acid head group and linker.
-
Amine Coupling: Coupling of the carboxylic acid intermediate with a protected diamine.
-
Urea Formation: Reaction of the resulting amine with a cyclohexyl isocyanate.
-
Alkylation and Deprotection: Alkylation of the secondary amine with a cyclohexylalkyl halide, followed by deprotection of the carboxylic acid to yield the final product.
Detailed step-by-step procedures with specific reagents, stoichiometry, and reaction conditions would be included in a full whitepaper, based on methods reported in the chemical literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantitatively measures the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).
Principle: The assay relies on the transfer of energy from a terbium-labeled anti-GST antibody (donor) bound to a GST-tagged PPARα-LBD to a fluorescently labeled ligand (acceptor) that binds to the LBD. When a test compound displaces the fluorescent ligand, the FRET signal is lost.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of GST-PPARα-LBD and a 2X stock of a fluorescently labeled PPARα ligand (e.g., a BODIPY-labeled synthetic ligand) in the assay buffer.
-
Prepare a 2X stock of a terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the test compound dilution.
-
Add 5 µL of the 2X GST-PPARα-LBD solution.
-
Add 5 µL of the 2X fluorescent ligand solution.
-
Add 5 µL of the 2X terbium-labeled anti-GST antibody solution.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor fluorophore).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate PPARα and induce the transcription of a reporter gene.
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring light output.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase or Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds (this compound and analogues) for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the luminescence using a luminometer.
-
If an internal control is used, measure its activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to the internal control activity.
-
Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Coactivator Recruitment Assay
This assay assesses the ability of a ligand-bound PPARα to recruit coactivator proteins, a crucial step in transcriptional activation.
Principle: This assay often uses TR-FRET, where the GST-PPARα-LBD and a terbium-labeled anti-GST antibody are incubated with a fluorescently labeled coactivator peptide (containing an LXXLL motif). Ligand binding induces a conformational change in the LBD that promotes coactivator binding, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of GST-PPARα-LBD and a 2X stock of a fluorescently labeled coactivator peptide in the assay buffer.
-
Prepare a 2X stock of a terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
Similar to the TR-FRET binding assay, combine the test compound, GST-PPARα-LBD, fluorescent coactivator peptide, and terbium-labeled antibody in a microplate.
-
Incubate to allow for binding and coactivator recruitment.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the log of the test compound concentration to determine the EC50 for coactivator recruitment.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the SAR of PPARα agonists.
PPARα Signaling Pathway
Upon binding to a ligand such as this compound, PPARα undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to PPREs in the promoter regions of target genes, ultimately modulating their transcription.
Caption: PPARα signaling pathway upon activation by this compound.
Experimental Workflow for SAR Studies
The process of conducting an SAR study for novel PPARα agonists follows a logical progression from initial design to in-depth biological characterization.
References
In-Depth Technical Guide to GW7647: A Potent PPARα Agonist
This guide provides comprehensive technical information on GW7647, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and experimental applications of this compound.
Physical and Chemical Properties
This compound is a cell-permeable, urea-substituted thioisobutyric acid compound. Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 265129-71-3 | [1][2] |
| Molecular Formula | C₂₉H₄₆N₂O₃S | [1][2] |
| Molecular Weight | 502.75 g/mol (some sources cite 502.8 g/mol ) | [2] |
| IUPAC Name | 2-[[4-[2-[--INVALID-LINK--amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |
| Appearance | White solid | |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM or ~50 mg/mL) and ethanol (B145695) (up to 25 mM or ~12.5 mg/mL).[3] | [3] |
| Storage | Store at room temperature as a solid. For long-term storage, 2-8°C is also recommended. |
Mechanism of Action and Signaling Pathway
This compound is a potent and highly selective agonist for PPARα. It demonstrates significantly higher affinity for PPARα compared to other PPAR isoforms, with EC₅₀ values of approximately 6 nM for human PPARα, 1100 nM for PPARγ, and 6200 nM for PPARδ.[3] This selectivity makes it a valuable tool for studying the specific roles of PPARα in various biological processes.
The primary mechanism of action for this compound involves the activation of the PPARα signaling pathway. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation.[4][5][6] Upon binding by an agonist like this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid uptake, transport, and catabolism.[4]
The activation of this pathway by this compound leads to various physiological effects, including lipid-lowering through the modulation of oleate (B1233923) metabolism and mitochondrial enzyme gene expression, as well as anti-inflammatory properties.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are synthesized from published research and are intended as a guide for laboratory use.
In Vitro PPARα Activation Assay in HepG2 Cells
This protocol describes a cell-based reporter assay to quantify the activation of PPARα by this compound in the human hepatoma cell line HepG2, a common model for liver-related studies.[4][5][6]
Materials:
-
HepG2 cells (ATCC HB-8065)
-
DMEM with 10% FBS, Penicillin-Streptomycin[7]
-
PPRE-luciferase reporter plasmid and a PPARα expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luciferase assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: One day prior to transfection, seed HepG2 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in complete growth medium.[8] Ensure cells are at 75-80% confluency on the day of transfection.[9]
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARα expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) or vehicle control (0.1% DMSO).[4]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC₅₀ value.
In Vivo Assessment of Metabolic Effects in Mice
This protocol outlines a general procedure for administering this compound to mice to study its effects on metabolic parameters, such as plasma triglyceride levels and glucose tolerance.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or corn oil)
-
Oral gavage needles or intraperitoneal (IP) injection supplies
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucometer
-
Assay kits for plasma triglycerides and insulin
Methodology:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.[10]
-
This compound Preparation: Prepare a suspension or solution of this compound in the chosen vehicle. A common dosage for metabolic studies is in the range of 3 mg/kg body weight.[1]
-
Administration: Administer this compound or vehicle to the mice daily via oral gavage or IP injection for the desired study duration (e.g., 1-4 weeks).[8]
-
Metabolic Testing (Example: Oral Glucose Tolerance Test - OGTT):
-
Fast the mice overnight (approximately 16 hours) with free access to water.[11]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[10]
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[8]
-
-
Sample Collection and Analysis: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia. Separate plasma and store at -80°C. Analyze plasma for triglyceride, insulin, and other relevant metabolite levels using commercial assay kits.
-
Data Analysis: Compare the changes in body weight, blood glucose curves from the OGTT, and plasma lipid levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Chromatin Immunoprecipitation (ChIP) for PPARα Target Gene Analysis
This protocol is adapted for identifying PPARα binding sites on a genome-wide scale (ChIP-seq) or at specific gene promoters (ChIP-qPCR) in HepG2 cells following this compound treatment.[5][6]
Materials:
-
HepG2 cells
-
This compound and vehicle (DMSO)
-
Formaldehyde (B43269) (37%)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-PPARα antibody (ChIP-grade) and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for NGS
Methodology:
-
Cell Treatment and Cross-linking: Culture HepG2 cells to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 2-6 hours).[5] Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-600 bp using a sonicator.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-PPARα antibody or an IgG control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis:
-
ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers designed for known or putative PPREs in target gene promoters.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide PPARα binding sites.
-
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the effects of this compound, from initial in vitro screening to in vivo validation and mechanistic studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of promoter occupancy by PPARalpha in human hepatoma cells via ChIP-chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. Insulin Resistance and Metabolic Derangements in Obese Mice Are Ameliorated by a Novel Peroxisome Proliferator-activated Receptor γ-sparing Thiazolidinedione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Activation of PPARα Pathways by GW7647
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that serves as a master regulator of lipid and glucose metabolism. Its activation offers a promising therapeutic strategy for managing metabolic disorders such as dyslipidemia. GW7647 is a potent and highly selective synthetic agonist for PPARα, making it an invaluable tool for both basic research and drug discovery. This document provides an in-depth technical overview of the molecular mechanisms by which this compound activates PPARα pathways, the resultant downstream effects, and the experimental protocols used to study these processes.
The Molecular Mechanism of this compound-Mediated PPARα Activation
The activation of PPARα by this compound is a multi-step process that begins with direct ligand binding and culminates in the altered expression of numerous target genes. As a member of the nuclear receptor superfamily, PPARα resides primarily in the nucleus and acts as a sensor for fatty acids and their derivatives.[1][2][3]
The canonical activation pathway proceeds as follows:
-
Ligand Binding: this compound enters the cell and translocates to the nucleus, where it binds directly to the Ligand Binding Domain (LBD) of PPARα.[4][5] This binding is highly specific and potent.
-
Conformational Change and Co-regulator Exchange: The binding of this compound induces a critical conformational change in the PPARα protein. This structural shift causes the dissociation of corepressor proteins and facilitates the recruitment of coactivator complexes.[1]
-
Heterodimerization: Ligand-bound PPARα forms an obligate heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[1][6]
-
PPRE Binding: This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][6][7] A PPRE typically consists of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide (DR1).[6]
-
Transcriptional Activation: The entire complex, including the coactivators, recruits the general transcriptional machinery, leading to the initiation of target gene transcription.[1] This results in increased synthesis of proteins that govern various metabolic pathways.
An important potentiating factor in this process is the Fatty Acid-Binding Protein 1 (FABP1). FABP1 can bind this compound and facilitate its transport to the nucleus, enhancing its ability to activate PPARα.[4] Treatment of cells with this compound increases the nuclear localization of FABP1 and promotes its co-localization with PPARα.[4]
Quantitative Data on this compound Activity
This compound's utility in research is underscored by its high potency and selectivity for PPARα over other PPAR isoforms.
Table 1: Potency and Selectivity of this compound
| Receptor Isoform | Species | EC50 Value | Reference(s) |
|---|---|---|---|
| PPARα | Human | 6 nM | [8][9] |
| Murine | 1 nM | [9][10] | |
| PPARγ | Human | 1,100 nM (1.1 µM) | [8][9] |
| Murine | 1,300 nM (1.3 µM) | [9][10] | |
| PPARδ | Human | 6,200 nM (6.2 µM) | [8][9] |
| | Murine | 2,900 nM (2.9 µM) |[9][10] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: this compound-Induced Regulation of Key PPARα Target Genes
| Gene | Function | Model System | Fold Change/Effect | Reference(s) |
|---|---|---|---|---|
| CPT1A, CPT-1B | Fatty Acid Oxidation (Mitochondrial) | Human/Rat Hepatocytes, Adipocytes | Upregulated | [11][12][13] |
| ACOX / AOX | Fatty Acid Oxidation (Peroxisomal) | Human Adipocytes, Mouse Liver | Upregulated | [11][14] |
| PDK4 | Glucose Metabolism Regulation | HepaRG Cells | Upregulated | [12] |
| ANGPTL4 | Lipid Metabolism, Angiogenesis | HepaRG Cells | Upregulated | [12] |
| CYP4A11 | Fatty Acid Metabolism | HepaRG Cells | Upregulated | [12] |
| GPx4 | Antioxidant Enzyme | APPsw cells | Upregulated Transcription | [15] |
| ABCA1/G1 | Cholesterol Efflux | Primary Macrophages | Upregulated |[14] |
Table 3: In Vivo Metabolic Effects of this compound
| Effect | Animal Model | Dose | Outcome | Reference(s) |
|---|---|---|---|---|
| Triglyceride Lowering | Fat-fed Hamsters | 3 mg/kg | 93% Reduction | [10] |
| Triglyceride Lowering | Fat-fed Rats | 3 mg/kg | 60% Reduction | [10] |
| HDL Cholesterol | hA-ITg Mice | Not specified | 45% Increase | [14] |
| Human apoA-I | hA-ITg Mice | Not specified | 46% Increase |[14] |
Downstream Pathways and Physiological Consequences
Activation of PPARα by this compound orchestrates a broad transcriptional program, primarily affecting lipid metabolism and inflammation.
Regulation of Lipid Metabolism
The most well-characterized role of PPARα is the regulation of fatty acid catabolism. This compound treatment leads to the coordinated upregulation of genes involved in every step of this process:
-
Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins and binding proteins.
-
Mitochondrial and Peroxisomal β-oxidation: Enhanced expression of key enzymes like Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX), which are rate-limiting for mitochondrial and peroxisomal fatty acid oxidation, respectively.[1][11][12]
This robust activation of fatty acid breakdown contributes to the significant lipid-lowering effects observed in vivo, particularly the reduction of plasma triglycerides.[10]
Anti-Inflammatory Effects
Beyond its metabolic role, PPARα activation exerts potent anti-inflammatory effects. This is achieved primarily through a mechanism called transrepression, where activated PPARα inhibits the activity of pro-inflammatory transcription factors without directly binding to DNA.[1][2]
-
NF-κB Inhibition: this compound-activated PPARα can physically interact with and inhibit key inflammatory regulators like Nuclear Factor-kappa B (NF-κB).[1][16] This leads to a reduction in the expression of pro-inflammatory cytokines and mediators.
-
Reduced Nitric Oxide (NO) Production: In macrophages, this compound has been shown to reduce the production of nitric oxide, a key inflammatory molecule.
Key Experimental Protocols
Studying the effects of this compound on PPARα pathways involves a suite of standard molecular biology techniques.
Luciferase Reporter Assay
This is the gold-standard method for quantifying the ability of a compound to activate a nuclear receptor.
-
Objective: To measure the dose-dependent activation of PPARα by this compound in a cellular context.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, COS-7, HEK293) in 96-well plates.[7][8][17] These cells are often engineered to express human PPARα.[7]
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector containing the full-length cDNA for human PPARα.
-
A reporter vector containing a firefly luciferase gene downstream of a promoter with multiple PPREs.
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[17]
-
-
Treatment: After allowing time for gene expression (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the cells for an additional 18-24 hours.[18]
-
Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and appropriate detection reagents.[7][18]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to generate a dose-response curve and calculate the EC50 value.[18]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA (or gel shift assay) is used to detect protein-DNA interactions in vitro.
-
Objective: To demonstrate that the this compound-activated PPARα/RXR heterodimer specifically binds to a PPRE sequence.
-
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a known PPRE sequence (e.g., from the ACOX1 gene promoter).[19] Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).[19][20]
-
Protein Source: Use in vitro-translated PPARα and RXRα proteins or nuclear extracts from cells treated with this compound.[19][20]
-
Binding Reaction: Incubate the labeled PPRE probe with the protein source in a binding buffer. Include non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel.[19][21] Protein-DNA complexes migrate slower than the free, unbound probe, resulting in a "shifted" band.
-
Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent reaction (for biotin). A supershift can be performed by adding an antibody specific to PPARα or RXRα to the binding reaction, which will cause the complex to migrate even slower, confirming the identity of the proteins.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to determine the in vivo association of proteins with specific genomic regions.
-
Objective: To confirm that this compound induces the binding of PPARα to the promoter regions of its target genes within intact cells.[22]
-
Methodology:
-
Cell Treatment & Cross-linking: Treat cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes) with this compound or a vehicle control.[22] Cross-link protein-DNA complexes in situ using formaldehyde (B43269).
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PPARα. The antibody will bind to PPARα and any DNA cross-linked to it. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade the protein component with proteinase K.
-
DNA Purification and Analysis: Purify the precipitated DNA. Use quantitative real-time PCR (qPCR) with primers designed for the PPRE-containing promoter region of a suspected target gene to quantify the amount of enriched DNA. An increase in signal in this compound-treated samples compared to control indicates ligand-induced binding of PPARα to that specific gene promoter.[22] Alternatively, the purified DNA can be sequenced (ChIP-Seq) to identify all genome-wide binding sites.[6]
-
Conclusion
This compound is a potent and selective PPARα agonist that activates its target receptor through a well-defined molecular pathway involving direct binding, conformational changes, heterodimerization with RXR, and recruitment to PPREs in target gene promoters. This activation leads to a robust transcriptional response that primarily enhances fatty acid oxidation and suppresses inflammatory pathways, resulting in significant lipid-lowering and anti-inflammatory effects. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively study and leverage the this compound-PPARα axis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. korambiotech.com [korambiotech.com]
- 19. Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW7647 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and administration protocols for the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, in preclinical animal studies. The information is intended to assist researchers in designing and executing well-controlled and reproducible experiments.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage can vary depending on the specific animal model, age, sex, and the experimental endpoint being investigated. Therefore, the information provided should be considered a starting point for dose-range finding studies.
Table 1: Recommended Dosages of this compound in Mice
| Research Area | Mouse Strain | Route of Administration | Dosage | Vehicle | Reference(s) |
| Metabolic Disorders | C57BL/6J | Intraperitoneal (i.p.) | 20 mg/kg | Not specified | |
| Hepatocarcinogenesis | Wild-type, Ppara-null, PPARA-humanized | Oral Gavage | 10 mg/kg/day | Corn oil | [1] |
| Atherosclerosis | Human apoA-I transgenic | Not specified | Not specified | Not specified | [2] |
| Cardiomyocyte Proliferation | C57BL/6J | Intraperitoneal (i.p.) | Not specified | Not specified | [3] |
| Neurodegenerative Disease | APP/PS1 | Oral Administration | Not specified | Not specified | [4] |
Table 2: Recommended Dosages of this compound in Rats
| Research Area | Rat Strain | Route of Administration | Dosage | Vehicle | Reference(s) |
| Neuroinflammation | Sprague Dawley | Oral Gavage | 100 mg/kg | 0.5% Methylcellulose | [5] |
| Cardiac Hypertrophy | Not specified | Not specified | 3 mg/kg per day | Not specified | [6] |
Signaling Pathway
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.
Upon entering the cell, this compound binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation (e.g., Acyl-CoA oxidase 1, ACOX1) and those with anti-inflammatory properties.[7][8][9][10]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in animal studies. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Preparation of this compound for Administration
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, 0.5% Methylcellulose, or a solution of DMSO, PEG300, Tween 80, and saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (recommended for some formulations)
-
Sterile syringes and needles
Protocol for Corn Oil Formulation (for Oral Gavage):
-
Weigh the required amount of this compound powder.
-
In a sterile tube, add the appropriate volume of corn oil.
-
Add the this compound powder to the corn oil.
-
Vortex the mixture vigorously until the powder is completely suspended. Gentle warming may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Visually inspect the solution to ensure a homogenous suspension before each administration.
Protocol for DMSO/Saline-based Formulation (for Intraperitoneal Injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution, using sonication if necessary.[6]
-
For the final working solution, dilute the DMSO stock solution in sterile saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] The final concentration of DMSO should be kept low to minimize toxicity.
-
Vortex the final solution thoroughly before administration.
Experimental Workflow
Oral Gavage Protocol (Mice and Rats)
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (feeding needle) with a ball tip (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[11][12]
-
Syringe (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Restraint:
-
Mice: Gently restrain the mouse by scruffing the loose skin on its back to immobilize the head and neck.[13][14] The body should be held in a vertical position.
-
Rats: Securely hold the rat by placing your hand over its back and wrapping your fingers around its thorax.[11] A towel can be used to wrap the animal for better control.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the corner of the animal's mouth to the last rib to determine the correct insertion depth.[11][13]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11][14] The animal should swallow as the tube passes.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Post-Administration:
-
Gently withdraw the needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.[11]
-
Intraperitoneal (IP) Injection Protocol (Mice and Rats)
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[15][16][17]
-
70% alcohol swabs
Procedure:
-
Animal Restraint:
-
Injection Site:
-
Injection:
-
Tilt the animal's head downwards to allow the abdominal organs to shift forward.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[15][18]
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new needle.[16]
-
Slowly inject the this compound solution. The recommended maximum volume for IP injection is typically 10 mL/kg.[15]
-
-
Post-Administration:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.[15]
-
References
- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral ellagic acid attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GW 7647 | PPAR α agonist | anti-inflammatory | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. research.unc.edu [research.unc.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. research.vt.edu [research.vt.edu]
Application Notes and Protocols for GW7647 Dissolution in Cell Culture
These application notes provide detailed protocols for the dissolution and use of GW7647, a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist, for in vitro cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a powerful scientific tool for studying lipid metabolism, inflammation, and other biological processes regulated by PPARα.[1][2] It is a highly selective agonist for PPARα, with significantly lower activity towards PPARγ and PPARδ.[3][4][5] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is insoluble in water and requires an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), for the preparation of stock solutions.[3]
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility. For instance, moisture-absorbing DMSO can lead to reduced solubility.[3]
| Solvent | Maximum Concentration | Molar Concentration (MW = 502.75 g/mol ) |
| DMSO | 100 mg/mL[3] | ~199 mM[3] |
| Ethanol (B145695) | 25 mg/mL[2][3] | ~50 mM |
| Water | Insoluble[3] | N/A |
Experimental Protocols
3.1. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent for achieving high concentrations.
Materials:
-
This compound powder (MW: 502.75 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.03 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. Using the example above, add 1 mL of DMSO to the 5.03 mg of this compound.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[3]
3.2. Protocol for Preparing Working Solutions in Cell Culture Medium
This protocol details the serial dilution of the DMSO stock solution to the final desired concentration for treating cells. A key consideration is to prevent the compound from precipitating upon dilution in the aqueous culture medium and to minimize solvent toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Decide on the final working concentration of this compound for your experiment. Effective concentrations can range from nanomolar to micromolar, with an EC50 for human PPARα of approximately 6 nM.[3][4]
-
Calculate Dilution: Calculate the volume of stock solution needed. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic. The final DMSO concentration should ideally be kept below 0.1%, and not exceed 0.5%, as higher concentrations can affect cell viability and function.[6][7]
-
Serial Dilution (Recommended): Perform serial dilutions of the stock solution in cell culture medium to reach the final concentration. This method helps to prevent precipitation.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This results in a 100 µM solution in 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of medium in your culture plate well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
-
Direct Dilution: Alternatively, for very low final concentrations, add the stock solution directly to the final volume of culture medium. Add the small volume of DMSO stock into the medium while gently vortexing or swirling to ensure rapid dispersal and minimize precipitation.[8]
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Apply to Cells: Mix the final working solution gently and add it to your cells.
Mechanism of Action and Experimental Workflow
4.1. This compound Signaling Pathway
This compound acts as a selective agonist for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is central to the control of lipid metabolism.[9][10] Additionally, PPARα activation can inhibit inflammatory responses by antagonizing transcription factors like NF-κB and AP-1.[1]
4.2. Experimental Workflow for Cell Treatment
The general workflow for using this compound in cell culture involves preparing the compound, treating the cells, and then performing the desired downstream analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW7647 in HepG2 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW7647 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, particularly in the liver.[2] The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used in vitro model for studying liver metabolism and toxicity.[3] These application notes provide a detailed protocol for the use of this compound in HepG2 cell culture, including methodologies for treatment and analysis of its effects on cellular signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. As a nuclear receptor, PPARα is primarily expressed in tissues with high fatty acid catabolism rates, such as the liver.[2] Upon ligand binding, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.[5] In HepG2 cells, treatment with this compound has been shown to modulate the expression of numerous genes, providing a valuable tool for investigating lipid metabolism and its dysregulation in liver-related disorders.[6]
Data Presentation
Quantitative data regarding this compound and its use in HepG2 cell culture are summarized below for easy reference.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Formula | C₂₉H₄₆N₂O₃S | [1] |
| Molecular Weight | 502.75 g/mol | [1] |
| CAS Number | 265129-71-3 | [1] |
| EC₅₀ (human PPARα) | 6 nM | [1] |
| EC₅₀ (human PPARγ) | 1.1 µM | [1] |
| EC₅₀ (human PPARδ) | 6.2 µM | [1] |
Table 2: Recommended Growth Conditions for HepG2 Cells
| Parameter | Recommendation | Reference |
| Growth Medium | Eagle's Minimum Essential Medium (EMEM) or DMEM | [7] |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | [7][8] |
| Incubation Temperature | 37°C | [7][8] |
| Atmosphere | 5% CO₂, humidified | [7][8] |
| Subculture Frequency | Split 1:4 every 3 days or when 70-80% confluent | [7][8] |
| Doubling Time | Approximately 48 hours | [7] |
Table 3: Summary of Experimental Conditions for this compound in HepG2 Cells
| Concentration | Treatment Duration | Observed Effect | Reference |
| 100 nM | Not Specified | Caused a 24% reduction in AQP9 protein abundance. | [1] |
| 10 µM | 24 hours | Used as a positive control for PPARα activation in a reporter gene assay. | [2] |
| Not Specified | Not Specified | Used to identify PPARα binding sites and changes in gene expression via ChIP and microarray analysis. | [6] |
| 0.1 - 10 µM | Not Specified | Had no effect on cell proliferation. | [9] |
Experimental Protocols
General Culture and Passaging of HepG2 Cells
HepG2 cells grow as adherent monolayers, often in small aggregates.[7] Consistent and proper cell culture technique is crucial for reproducible results.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free[8]
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain HepG2 cells in a T-75 flask with complete growth medium. Change the medium every 2-3 days.[7]
-
When cells reach 70-80% confluency, aspirate the old medium.[8]
-
Wash the cell monolayer once with sterile PBS.[8]
-
Add 2-3 mL of pre-warmed Trypsin-EDTA or TrypLE™ to the flask and incubate at 37°C for 5-7 minutes, or until cells begin to detach.[7][8] HepG2 cells can be slow to detach; avoid agitating the flask as this can cause clumping.[7]
-
Once detached, add 8-10 mL of complete growth medium to neutralize the trypsin.[7]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium (e.g., a 1:4 to 1:8 split).[7]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[7]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.
Treatment of HepG2 Cells with this compound
Procedure:
-
The day before treatment, seed HepG2 cells into the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are approximately 70-80% confluent on the day of the experiment.
-
On the day of treatment, prepare the final working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete growth medium.
-
Also prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment condition (typically ≤ 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).[2]
-
Following incubation, cells can be harvested for downstream analysis such as RNA extraction (for qPCR or microarray), protein extraction (for Western blot), or other relevant assays.
Visualizations
Experimental Workflow
Caption: Workflow for treating HepG2 cells with this compound.
This compound Signaling Pathway in Hepatocytes
Caption: PPARα activation pathway by this compound in HepG2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models of Hepatocellular Carcinoma—A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Activator and Inhibitor of PPARα Do the Same: Consequence for Differentiation of Human Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 8. encodeproject.org [encodeproject.org]
- 9. Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW7647 Treatment of Primary Human Skeletal muscle cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the treatment of primary human skeletal muscle cells with GW7647, a selective peroxisome proliferator-activated receptor-α (PPARα) agonist. The protocols and data presented are based on established research findings and are intended to facilitate the study of fatty acid metabolism in human skeletal muscle.
Introduction
Peroxisome proliferator-activated receptor-α (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. In human skeletal muscle, a major site of PPARα expression, its activation has been shown to influence fatty acid utilization. This compound is a potent and highly selective agonist for PPARα, exhibiting approximately 1,000-fold selectivity over PPARγ and PPARδ.[1] This makes it a valuable tool for investigating the specific roles of PPARα in skeletal muscle physiology and pathophysiology. Treatment of primary human skeletal muscle cells with this compound has been demonstrated to increase fatty acid oxidation and decrease the esterification of fatty acids into triacylglycerols, suggesting a key role for PPARα in modulating muscle lipid homeostasis.[1][2]
Data Summary
The following tables summarize the quantitative effects of this compound treatment on gene expression and fatty acid metabolism in primary human skeletal muscle cells.
Table 1: Effect of this compound on Gene Expression in Primary Human Skeletal Muscle Cells
| Gene | Treatment Condition | Fold Change in mRNA Expression | Reference |
| Pyruvate Dehydrogenase Kinase 4 (PDK4) | Developing myotubes treated with this compound | 45-fold increase | [1] |
| Carnitine Palmitoyltransferase 1 (CPT1), muscle isoform | Mature myotubes treated with 1.0 μM this compound for 48h | ~2-fold increase | [1] |
| Malonyl-CoA Decarboxylase (MCD) | Mature myotubes treated with 1.0 μM this compound for 48h | ~2-fold increase | [1] |
| PPAR Coactivator 1 (PGC-1α) | Mature myotubes treated with this compound for 48h | 15% decrease | [1] |
| PPAR Coactivator 1 (PGC-1α) | Developing myotubes treated with this compound for 6 days | Reversed decrease | [1] |
Table 2: Effect of this compound on Fatty Acid Metabolism in Primary Human Skeletal Muscle Myotubes
| Metabolic Process | Treatment Condition | Effect | Reference |
| Fatty Acid Oxidation | Day 6 myotubes treated with 0-1,000 nmol/l this compound for 48h | ~3-fold increase | [1] |
| Fatty Acid Esterification into Triacylglycerol (TAG) | Day 6 myotubes treated with 0-1,000 nmol/l this compound for 48h | Up to 45% decrease | [1] |
Experimental Protocols
Protocol 1: Culture and Differentiation of Primary Human Skeletal Muscle Cells
This protocol outlines the general steps for the culture and differentiation of primary human skeletal muscle cells (HSKMCs). Specific details may vary based on the source of the cells.
Materials:
-
Primary human myoblasts
-
Skeletal muscle cell growth medium
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Collagen-coated culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate primary human myoblasts on collagen-coated culture vessels in growth medium.
-
Proliferation: Culture the cells at 37°C in a 5% CO₂ incubator until they reach approximately 80-90% confluency. Change the growth medium every 2-3 days.
-
Induction of Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium.
-
Myotube Formation: Continue to culture the cells in differentiation medium for up to 8 days. Myotube formation can be observed morphologically.
Protocol 2: this compound Treatment of Differentiated Myotubes
This protocol describes the treatment of mature primary human skeletal muscle myotubes with this compound.
Materials:
-
Differentiated primary human skeletal muscle myotubes (Day 6-8 of differentiation)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Differentiation medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare Treatment Medium: Prepare fresh differentiation medium containing the desired concentration of this compound (e.g., 1.0 μM). Also, prepare a vehicle control medium containing the same concentration of the solvent used to dissolve this compound.
-
Cell Treatment: On day 6 of differentiation, remove the existing medium from the myotube cultures and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
Protocol 3: Analysis of Gene Expression by Real-Time Quantitative PCR (RTQ-PCR)
This protocol provides a general workflow for analyzing changes in gene expression following this compound treatment.
Materials:
-
This compound-treated and vehicle-treated myotubes
-
RNA isolation kit
-
Reverse transcription kit
-
RTQ-PCR master mix
-
Gene-specific primers (e.g., for PDK4, CPT1, MCD, PGC-1α, and a housekeeping gene)
-
RTQ-PCR instrument
Procedure:
-
RNA Isolation: Following treatment, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
RTQ-PCR: Perform RTQ-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Data Analysis: Analyze the RTQ-PCR data to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells, normalized to a stable housekeeping gene.
Visualizations
Signaling Pathway of this compound in Primary Human Skeletal Muscle Cells
Caption: Signaling pathway of this compound in primary human skeletal muscle cells.
Experimental Workflow for this compound Treatment and Analysis
Caption: Experimental workflow for this compound treatment and analysis.
References
Application Notes: Measuring GW7647 Activity with a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Assay Principle
The Luciferase Reporter Assay is a highly sensitive and quantitative method used to study gene expression and signal transduction pathways. This application note details the use of this assay to measure the activity of GW7647, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.[1][2] Upon activation by an agonist like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, initiating their transcription.[1][3]
The assay utilizes a reporter vector where one or more copies of a PPRE are placed upstream of a gene encoding firefly luciferase.[3][4] When cells containing this reporter construct are treated with this compound, the activated PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, D-luciferin, is directly proportional to the transcriptional activity of PPARα.[5] This allows for the precise quantification of this compound's potency and efficacy.
This compound Potency Data
The following tables summarize the reported potency of this compound on human and murine PPAR subtypes, as measured by EC50 values in cell-based reporter assays.
| Human PPAR Subtype | EC50 |
| PPARα | 6 nM |
| PPARγ | 1.1 µM |
| PPARδ | 6.2 µM |
| Data sourced from MedchemExpress and Selleck Chemicals.[6][7] |
| Murine PPAR Subtype | EC50 |
| PPARα | 1 nM |
| PPARγ | 1.3 µM |
| PPARδ | 2.9 µM |
| Data sourced from Selleck Chemicals.[7] |
PPARα Signaling Pathway with Luciferase Reporter
Caption: this compound activates PPARα, leading to gene transcription and light production.
Experimental Protocols
This section provides a detailed methodology for conducting a luciferase reporter assay to determine this compound activity. The protocol assumes the use of a cell line like HEK293 or HepG2, which are commonly used for these assays.[3][6]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Human Hepatoma (HepG2) cells.
-
Expression Plasmids:
-
Human PPARα expression vector.
-
Reporter plasmid containing multiple PPREs upstream of a firefly luciferase gene (e.g., PPRE X3-TK-luc).[4]
-
Control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Compound: this compound stock solution (e.g., 10 mM in DMSO).[8]
-
Assay Plate: White, opaque 96-well cell culture plates.[8]
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar, containing lysis buffer and luciferase substrates.
Protocol Workflow
Caption: Step-by-step workflow for the this compound luciferase reporter assay.
Detailed Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture and expand cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and adjust the cell suspension density.
-
Seed the cells into a white, opaque 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.
Day 2: Transfection
-
Prepare the DNA mixture for transfection. For each well, combine:
-
50-100 ng of PPARα expression plasmid.
-
50-100 ng of PPRE-luciferase reporter plasmid.
-
5-10 ng of Renilla luciferase control plasmid.
-
-
Following the manufacturer's protocol, mix the plasmids with the transfection reagent in serum-free medium and incubate to allow complex formation.
-
Add the transfection complexes to the cells.
-
Incubate for 4-6 hours.
-
Gently remove the medium containing the transfection complexes and replace it with 100 µL of fresh, complete culture medium.
-
Incubate the cells for an additional 18-24 hours to allow for protein expression.
Day 3: Compound Treatment
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical 7-point dose-response curve might include concentrations from 300 nM down to 0.412 nM in 3-fold decrements, plus a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution or vehicle control to each well. Include triplicate wells for each condition.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[5]
Day 4: Cell Lysis and Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium containing the compound.
-
Wash the cells once with 100 µL of PBS.
-
Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Using a plate-reading luminometer with dual injectors, measure the firefly luciferase activity first, followed by the Renilla luciferase activity. Typically, 100 µL of the firefly substrate is injected, the signal is read, and then 100 µL of the stop/Renilla substrate is injected and the second signal is read.
Data Analysis and Interpretation
-
Normalization: To control for variations in cell number and transfection efficiency, normalize the data by calculating the ratio of Firefly to Renilla luciferase activity for each well.[2][10]
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Fold Activation: Calculate the fold activation for each this compound concentration by dividing the average normalized response of the treated wells by the average normalized response of the vehicle control wells.
-
Fold Activation = (Average Normalized Response of Treated) / (Average Normalized Response of Vehicle Control)
-
-
Dose-Response Curve and EC50 Calculation: Plot the Fold Activation (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) with software like GraphPad Prism to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. korambiotech.com [korambiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of GW7647-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW7647 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon activation by ligands such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, transport, and other metabolic pathways.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction between proteins and DNA. This application note provides a detailed protocol for performing ChIP on cells treated with this compound to analyze the binding of PPARα to its target gene promoters.
Signaling Pathway of this compound
The signaling cascade initiated by this compound culminates in the transcriptional regulation of specific target genes. The key steps are outlined below:
Caption: this compound signaling pathway.
Experimental Workflow for Chromatin Immunoprecipitation
The following diagram illustrates the major steps involved in the ChIP protocol for this compound-treated cells.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Quantitative Data Summary
The following table summarizes representative data from ChIP-qPCR experiments, demonstrating the enrichment of PPARα binding to the promoter regions of known target genes in HepG2 cells following treatment with this compound.[1]
| Target Gene | Treatment | Fold Enrichment (vs. IgG Control) |
| LPIN1 | Vehicle (DMSO) | 1.2 ± 0.3 |
| This compound (100 nM) | 4.5 ± 0.8 | |
| AGPAT9 | Vehicle (DMSO) | 1.5 ± 0.4 |
| This compound (100 nM) | 5.2 ± 1.1 | |
| HMGCR | Vehicle (DMSO) | 1.1 ± 0.2 |
| This compound (100 nM) | 3.8 ± 0.6 |
Data are represented as mean ± standard deviation and are illustrative examples based on published findings.[1]
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells (e.g., HepG2 human hepatoma cells) treated with this compound.
Materials and Reagents:
-
Cell Culture: HepG2 cells (or other suitable cell line)
-
Treatment: this compound (100 nM final concentration) or vehicle (DMSO)
-
Crosslinking: 37% Formaldehyde (B43269), 1.25 M Glycine (B1666218)
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
5 M NaCl
-
-
Antibodies:
-
ChIP-validated anti-PPARα antibody
-
Normal Rabbit IgG (as a negative control)
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads
-
Equipment:
-
Sonicator (probe or water bath)
-
Magnetic rack (for magnetic beads)
-
Rotating wheel or platform
-
Thermomixer or heating blocks
-
qPCR instrument
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to be 80-90% confluent at the time of harvesting.
-
Treat cells with 100 nM this compound or vehicle (DMSO) for the desired time (e.g., 2-6 hours).[1]
-
-
Crosslinking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the anti-PPARα antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes and Elution:
-
Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins and DNA.
-
Elute the chromatin complexes from the beads using Elution Buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Add 5 M NaCl to the eluted samples and the "Input" control.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.
-
Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.
-
Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Downstream Analysis (qPCR):
-
Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., LPIN1, AGPAT9, HMGCR) and a negative control region.
-
Analyze the data using the percent input method or by calculating the fold enrichment relative to the IgG control.
-
References
Application of GW7647 in High-Glucose Cell Models: A Detailed Guide for Researchers
Introduction
GW7647 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammatory responses. In the context of high-glucose environments, which mimic hyperglycemic conditions associated with diabetes mellitus, cellular stress and dysfunction are prevalent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in high-glucose cell models to investigate its therapeutic potential.
High glucose levels can induce a cascade of detrimental cellular events, including increased production of reactive oxygen species (ROS), inflammation, and apoptosis.[1] this compound, by activating PPARα, has been shown to counteract these effects, suggesting its utility in studying and potentially treating diabetic complications.
Key Cellular Effects of this compound in High-Glucose Models
Studies have demonstrated that this compound modulates several key cellular processes that are dysregulated in high-glucose conditions. These include the reduction of oxidative stress, maintenance of cellular barrier function, and potential regulation of inflammatory and apoptotic pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in high-glucose cell models.
| Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production | |
| Cell Model | Human Retinal Pigment Epithelium (ARPE-19) cells |
| High-Glucose Concentration | 50 mM |
| This compound Concentration | 10 µM |
| Treatment Duration | 24 hours |
| Effect | Significant decrease in high-glucose-induced ROS levels.[1] |
| Observed Reduction | Monotreatment with this compound significantly decreased ROS levels. It also enhanced the ROS-reducing effects of metformin (B114582) and imeglimin.[1] |
| Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER) | |
| Cell Model | Human Retinal Pigment Epithelium (ARPE-19) cells |
| High-Glucose Concentration | 50 mM |
| This compound Concentration | 10 µM |
| Treatment Duration | 24 hours |
| Effect | Significantly increased TEER values in high-glucose conditions, indicating improved barrier function.[1] |
| Observed Increase | Monotreatment with this compound increased TEER values. This effect was further enhanced when combined with metformin or imeglimin.[1] |
Signaling Pathways Modulated by this compound in High-Glucose Conditions
This compound activates PPARα, which in turn regulates the transcription of various target genes. In a high-glucose environment, this activation can interfere with pro-inflammatory and pro-apoptotic signaling cascades.
PPARα Signaling Pathway
Upon activation by this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression. This can lead to the inhibition of pro-inflammatory transcription factors such as NF-κB.
Experimental Workflow for Investigating this compound Effects
A typical workflow to assess the efficacy of this compound in a high-glucose cell model involves several key steps from cell culture to data analysis.
References
Troubleshooting & Optimization
How to improve GW7647 solubility in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GW7647, a potent and selective PPARα agonist. Our resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation, often called "crashing out," is common and can be caused by several factors:
-
Low Aqueous Solubility: The intrinsic chemical properties of this compound make it poorly soluble in water-based solutions like phosphate-buffered saline (PBS) or cell culture media.
-
"Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution.
-
High Final Concentration: Your desired experimental concentration may exceed the solubility limit of this compound in the specific aqueous buffer you are using.
-
Temperature and pH Shifts: Changes in temperature or the pH of your buffer can also affect the solubility of this compound.
Q2: What is the best solvent to dissolve this compound for stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6][7] It is also soluble in ethanol.[1][4] For optimal results, use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[6]
Q3: My this compound solution was clear initially but precipitated after some time in the incubator. What happened?
A3: Delayed precipitation can occur due to several factors:
-
Temperature Changes: Moving your prepared media from room temperature to a 37°C incubator can alter the solubility of the compound. Conversely, storing a prepared solution at 4°C can also lead to precipitation.
-
Interactions with Media Components: Over time, this compound may interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.
-
Evaporation: In long-term experiments, evaporation of the media can increase the concentration of this compound, potentially exceeding its solubility limit.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, non-ionic surfactants like Tween® 80 can be used to improve the solubility of hydrophobic compounds.[2][7] For in vivo studies, a common formulation includes Tween® 80 along with DMSO and PEG300 to create a stable solution.[2][7] For in vitro experiments, the concentration of Tween® 80 should be carefully optimized, as it can be toxic to some cells at higher concentrations.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of buffer causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
Issue 2: Delayed Precipitation of this compound in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Moving culture vessels between different temperatures (e.g., benchtop to incubator) can affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffer like PBS to see if the issue is specific to your complex media. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 100 | 198.9 | [6] |
| DMSO | 60 | 119.34 | [2][7] |
| DMSO | 50.27 | 100 | [4] |
| DMSO | 15 | - | [5] |
| Ethanol | 12.57 | 25 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder to prepare your desired volume of a 100 mM stock solution (Molecular Weight: 502.75 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
Objective: To prepare a 10 µM working solution of this compound in 10 mL of cell culture medium from a 10 mM DMSO stock solution (final DMSO concentration: 0.1%).
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium
-
Sterile 15 mL conical tube
-
Vortex mixer
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
In a sterile 15 mL conical tube, add 10 mL of the pre-warmed medium.
-
Calculate the volume of the 10 mM stock solution needed for a final concentration of 10 µM in 10 mL. In this case, you will need 10 µL of the stock solution.
-
While gently vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop. This gradual addition is crucial to prevent "solvent shock."
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
For optimal results, use the freshly prepared working solution immediately.
Visualizations
PPARα Signaling Pathway```dot
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GW 7647 | PPAR α agonist | anti-inflammatory | TargetMol [targetmol.com]
Technical Support Center: Optimizing GW7647 Working Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the working concentration of GW7647, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, to minimize cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on its high potency, a common starting point for a dose-response curve is in the low nanomolar (nM) to low micromolar (µM) range. This compound is a potent PPARα agonist, with an EC50 of 6 nM for human PPARα.[1][2][3][4][5] It is significantly less potent for PPARγ (EC50 of 1.1 µM) and PPARδ (EC50 of 6.2 µM).[1][2][4][5] Therefore, a wide concentration range, for instance, from 1 nM to 10 µM, is often used in initial experiments to determine the optimal concentration for the desired effect.
Q2: I am observing high cytotoxicity with this compound. What are the possible causes and solutions?
A2: High cytotoxicity can arise from several factors:
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Concentration is too high: this compound, like many bioactive compounds, can induce cytotoxicity at high concentrations due to off-target effects or by over-activating its primary signaling pathway.
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Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[1][3]
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Prolonged incubation time: Extended exposure to the compound can lead to increased cell death.
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
To address this, consider the following troubleshooting steps:
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Perform a cytotoxicity assay: Before your main experiment, it is crucial to determine the cytotoxic profile of this compound in your specific cell model. Assays like MTT, XTT, or LDH release can help identify the maximum non-toxic concentration.
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Lower the concentration range: Based on cytotoxicity data, adjust the working concentration of this compound to a range that is effective for PPARα activation but not cytotoxic.
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Control for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically ≤ 0.1%).
-
Optimize incubation time: If possible, reduce the incubation time with this compound to the minimum required to observe the desired biological effect.
Q3: How can I ensure that the observed effects are specific to PPARα activation and not due to off-target effects or cytotoxicity?
A3: To confirm the specificity of this compound's action, consider the following controls:
-
Use a PPARα antagonist: Co-treatment with a specific PPARα antagonist, such as GW6471, should reverse the effects observed with this compound alone.
-
Use PPARα-null cells: If available, test the effect of this compound in cells that do not express PPARα. The compound should have minimal effect in these cells.
-
Rescue experiments: If this compound induces a specific phenotype, attempt to rescue it by manipulating downstream targets of PPARα.
-
Compare with other PPARα agonists: Use other well-characterized PPARα agonists to see if they produce similar effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death observed in treated wells. | The concentration of this compound is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (50% cytotoxic concentration). Use concentrations well below the CC50 for your experiments. |
| The solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a solvent-only control. | |
| No observable effect of this compound. | The concentration of this compound is too low. | Increase the concentration range. Ensure your starting concentration is appropriate based on the reported EC50 for PPARα (around 6 nM).[1][2][3][4][5] |
| The cell line does not express functional PPARα. | Verify PPARα expression in your cell line using techniques like Western blot or qPCR. | |
| Inconsistent results between experiments. | Variability in cell seeding density or cell health. | Standardize your cell culture and seeding protocols. Ensure cells are healthy and in the exponential growth phase. |
| Degradation of this compound stock solution. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
Data Summary
Table 1: In Vitro Activity of this compound
| Receptor | EC50 (Human) | EC50 (Murine) | Reference |
| PPARα | 6 nM | 1 nM | [1] |
| PPARγ | 1.1 µM | 1.3 µM | [1] |
| PPARδ | 6.2 µM | 2.9 µM | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [3] |
| Ethanol | 25 mM | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is to determine the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control for cytotoxicity (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for determining this compound cytotoxicity.
References
Technical Support Center: Investigating Potential Off-Target Effects of GW7647
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and characterize potential off-target effects of GW7647 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a potent and highly selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] It exhibits significantly lower potency for other PPAR isoforms, PPAR gamma (PPARγ) and PPAR delta (PPARδ). This selectivity is a key factor in its utility as a research tool to probe the function of PPARα.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the half-maximal effective concentrations (EC50) of this compound for human PPAR isoforms, demonstrating its selectivity for PPARα.
| Target | EC50 (nM) | Selectivity vs. PPARα |
| Human PPARα | 6 | - |
| Human PPARγ | 1100 | ~183-fold |
| Human PPARδ | 6200 | ~1033-fold |
| Data sourced from multiple suppliers, confirming high selectivity.[2][3][4] |
Q2: I am observing effects in my experiment that I suspect are not mediated by PPARα. What are the potential off-target concerns with this compound?
A2: While this compound is highly selective for PPARα, there are several possibilities for off-target effects, especially at higher concentrations:
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Activation of other PPAR isoforms: At micromolar concentrations, this compound can activate PPARγ and PPARδ, potentially leading to confounding biological effects.[2][3][4]
-
PPARα-independent effects: Studies have shown that this compound can induce acute, PPARα-independent relaxation of arterial smooth muscle. This suggests the compound may interact with other cellular pathways.[5]
Q3: How can I experimentally distinguish between on-target PPARα-mediated effects and potential off-target effects of this compound?
A3: A multi-pronged approach is recommended to dissect the mechanism of action of this compound in your experimental system.
-
Use of PPARα null cells or animals: The most definitive way to determine if an observed effect is PPARα-dependent is to use a system lacking the target protein. This can be achieved using cells from PPARα knockout mice or by using CRISPR/Cas9 to generate a PPARα knockout cell line.[6] If the effect of this compound persists in the absence of PPARα, it is likely an off-target effect.
-
Use of a PPARα antagonist: Co-treatment of your cells with a specific PPARα antagonist, such as GW6471, should block the on-target effects of this compound. If the observed phenotype is not reversed by the antagonist, it may be due to an off-target interaction.
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Structure-Activity Relationship (SAR) studies: If available, test inactive analogs of this compound. These compounds are structurally similar but do not activate PPARα. If an inactive analog produces the same effect, it points towards an off-target mechanism.
-
Dose-response analysis: On-target effects should occur at concentrations consistent with the EC50 of this compound for PPARα (in the low nanomolar range). Off-target effects on PPARγ and PPARδ would be expected at much higher concentrations (micromolar range).[2][3][4]
Mandatory Visualization: Logic Diagram for Differentiating On-Target vs. Off-Target Effects
Caption: A flowchart illustrating the experimental logic to distinguish between on-target and off-target effects of this compound.
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity observed at high concentrations of this compound.
-
Possible Cause: Off-target effects are more likely at higher concentrations. The observed toxicity may not be related to PPARα activation.
-
Troubleshooting Steps:
-
Determine the EC50 for your on-target effect: Perform a dose-response curve for a known PPARα-mediated outcome in your system (e.g., expression of a target gene like CPT1a).
-
Compare with toxicity dose-response: Perform a dose-response curve for the observed toxicity. If the toxic concentration is significantly higher than the concentration required for the on-target effect, it is more likely an off-target effect.
-
Use PPARα null cells: Test for toxicity in PPARα knockout cells. If the toxicity persists, it is independent of PPARα.
-
Issue 2: this compound induces a response, but it is not blocked by a known PPARα antagonist.
-
Possible Cause: This strongly suggests a PPARα-independent, off-target effect.
-
Troubleshooting Steps:
-
Confirm antagonist activity: Ensure the PPARα antagonist is active in your cell system at the concentration used.
-
Investigate alternative pathways: The observed effect of this compound on arterial smooth muscle relaxation was found to be mediated through the soluble guanylyl cyclase (sGC) pathway.[5] Consider investigating other known signaling pathways that could be modulated by small molecules.
-
Experimental Protocols for Off-Target Identification
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Direct Binding Targets
This method assesses the direct binding of this compound to proteins in a cellular context. Ligand binding often stabilizes a protein against thermal denaturation.
-
Objective: To identify proteins that are thermally stabilized by this compound, indicating direct binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound (e.g., 1-10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualization: CETSA Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to identify direct protein targets of this compound.
Protocol 2: Kinase Profiling
Since kinases are a common class of off-targets for small molecules, profiling this compound against a panel of kinases can be informative.
-
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Kinase Assay: Use a commercial kinase profiling service or an in-house platform. Typically, this involves incubating a panel of purified kinases with their respective substrates and ATP in the presence of different concentrations of this compound.
-
Detection: Measure kinase activity, often through the quantification of substrate phosphorylation (e.g., using radiolabeled ATP or fluorescence-based methods).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 value for any inhibited kinases.
-
Data Presentation: Hypothetical Kinase Profiling Data
The following table illustrates how data from a kinase profiling experiment could be presented.
| Kinase | IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 5.2 |
| Kinase C | > 10 |
| Kinase D | > 10 |
| This is hypothetical data for illustrative purposes only. |
Protocol 3: Using CRISPR/Cas9 for Target Validation
CRISPR/Cas9-mediated gene editing can be used to validate if a suspected off-target is responsible for an observed phenotype.
-
Objective: To confirm that the phenotype observed with this compound is dependent on a specific, suspected off-target protein.
-
Methodology:
-
Identify Potential Off-Target: Based on preliminary data (e.g., from CETSA or kinase profiling), select a candidate off-target protein.
-
Design gRNA: Design and validate guide RNAs to specifically knock out the gene encoding the candidate off-target protein.
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Generate Knockout Cell Line: Transfect cells with Cas9 and the validated gRNA to generate a knockout cell line.
-
Validate Knockout: Confirm the knockout of the target protein by Western blot or other appropriate methods.
-
Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with this compound and assess if the phenotype of interest is abolished or altered in the knockout cells.
-
Mandatory Visualization: Signaling Pathway of this compound On-Target Action
References
- 1. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PPARα-Independent Arterial Smooth Muscle Relaxant Effects of PPARα Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in GW7647 animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with the PPARα agonist, GW7647. Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide is designed to help you navigate and resolve specific issues that may arise during your animal studies involving this compound.
Question: Why am I observing high variability in the response to this compound between individual animals of the same species and strain?
Answer:
High inter-individual variability can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Animal Health and Husbandry: Ensure that all animals are healthy and free of underlying infections or stress, which can significantly impact metabolic and inflammatory pathways. Standardize housing conditions, including diet, light-dark cycles, and temperature, as these can all influence PPARα activity.
-
Dosing Accuracy and Formulation: Inconsistent dosing can be a major source of variability.
-
Vehicle Preparation: this compound is typically dissolved in a vehicle like corn oil or a mixture of DMSO, PEG300, and Tween80.[1] Ensure the compound is fully solubilized and the formulation is homogenous. Prepare fresh solutions as recommended, as the stability of the compound in the vehicle can affect its potency.
-
Administration Technique: The method of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all animals.[2][3] Ensure that the person administering the dose is well-trained to minimize stress and ensure accurate delivery of the intended volume. For oral gavage, improper technique can lead to aspiration or incomplete dosing.
-
-
Genetic Variation: Even within an inbred strain, minor genetic variations can exist. If variability persists despite controlling for other factors, consider increasing the sample size to improve statistical power.
-
Baseline Metabolic State: The metabolic state of the animals at the start of the study can influence their response. Factors such as age, body weight, and fasting state can alter the baseline activity of PPARα and its target genes. It is crucial to randomize animals into treatment groups based on these parameters.
Question: My results with this compound in mice are not consistent with published findings or my own previous experiments. What could be the cause?
Answer:
Discrepancies in results can be frustrating. Here are some potential reasons and solutions:
-
Species and Strain Differences: There are significant species-specific differences in the response to PPARα agonists.[4][5][6][7] Rodents, particularly mice, are known to have a more pronounced and sometimes different response compared to humans.[4][5][6] Even different strains of mice can exhibit varied responses. Ensure that the strain you are using is the same as in the reference studies.
-
Dose and Duration of Treatment: The dose of this compound and the duration of the study are critical. A dose that is effective in one study may be suboptimal or even toxic in another, depending on the animal model and the endpoint being measured. Review the dose-response data from multiple studies to select an appropriate dose for your specific research question.[8][9] Long-term administration can lead to adaptive responses or toxicity that may not be observed in shorter studies.[4][6]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion of this compound can vary. Factors such as the vehicle used, the time of day of dosing, and the fed/fasted state of the animal can all impact the pharmacokinetic profile of the compound.[10][11][12][13] Consider performing a pilot PK study to determine the optimal dosing regimen for your specific model.
-
Off-Target Effects: While this compound is a potent PPARα agonist, it can have off-target effects, especially at higher concentrations. It shows some activity on PPARγ and PPARδ at higher micromolar concentrations.[1][14] These off-target effects could contribute to unexpected results.[15]
Question: I am observing unexpected toxicity or adverse effects in my animals treated with this compound. What should I do?
Answer:
Unexpected toxicity can be a serious concern. Here's how to approach this issue:
-
Hepatotoxicity in Rodents: High doses or chronic administration of PPARα agonists, including this compound, have been associated with hepatomegaly and hepatocarcinogenesis in rodents.[4][5][6] This effect is considered to be largely a rodent-specific phenomenon and is less of a concern in humans.[4][5] If you observe signs of liver toxicity (e.g., elevated liver enzymes, changes in liver weight or histology), consider reducing the dose or the duration of the study.
-
Vehicle Toxicity: The vehicle used to dissolve this compound can also cause adverse effects. For example, high concentrations of DMSO can be toxic. Prepare the vehicle control group with the same vehicle used for the this compound group to distinguish between compound- and vehicle-related effects.
-
Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake. If significant adverse effects are observed, it may be necessary to adjust the dose or terminate the experiment for humane reasons, in accordance with your institution's animal care and use guidelines.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][14] PPARα is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.[18] These target genes are primarily involved in fatty acid uptake, transport, and oxidation.[18][19][20]
Q2: What are the primary applications of this compound in animal studies?
A2: this compound is widely used in animal models to study the role of PPARα in various physiological and pathological processes, including:
-
Inflammation and immunity.[22]
-
Neurodegenerative diseases such as Alzheimer's disease.[23]
-
Non-alcoholic fatty liver disease (NAFLD).
Q3: How should I prepare and administer this compound?
A3: this compound is a crystalline solid that is soluble in DMSO and other organic solvents. For in vivo studies, it is often formulated in corn oil or a mixture of solvents like DMSO, PEG300, and Tween80.[1] The route of administration is typically oral gavage or intraperitoneal injection. The specific protocol will depend on the experimental design and the animal model being used. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
Q4: What are the expected effects of this compound on gene expression?
A4: Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid metabolism.[19][20] Key target genes include those encoding for enzymes and proteins involved in:
-
Fatty acid uptake and transport: CD36, Fatty Acid Binding Protein 1 (FABP1).[21][24]
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Mitochondrial and peroxisomal fatty acid oxidation: Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (ACOX1).[18][19] The specific genes and the magnitude of their induction can vary depending on the tissue, species, and experimental conditions.[8]
Q5: Are there known species differences in the response to this compound?
A5: Yes, there are well-documented species differences in the response to PPARα agonists.[4][5][6][7] Rodents, particularly mice and rats, generally show a much more robust response to PPARα activation compared to humans.[4][5] This includes a more pronounced induction of peroxisome proliferation and a higher susceptibility to PPARα-mediated hepatocarcinogenesis.[4][6] These differences are important to consider when extrapolating results from animal studies to human health.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Potency of this compound on PPAR Subtypes
| PPAR Subtype | Human EC50 (µM) | Murine EC50 (µM) |
| PPARα | 0.006[1][14] | 0.001[1] |
| PPARγ | 1.1[1][14] | 1.3[1] |
| PPARδ | 6.2[1][14] | 2.9[1] |
Table 2: Dose-Dependent Effects of this compound on Gene Expression in Rodent Liver
| Gene | Animal Model | Dose | Fold Change vs. Control | Reference |
| Acox1 | Wild-type mice | Not specified | Increased | [4] |
| Cpt1a | Rat hepatocytes | 0.01 - 10 µM | Dose-dependent increase | [8] |
| L-FABP | Mouse duodeno-jejunal explants | 1.5 µM | Increased | [21] |
Table 3: Effects of this compound on Physiological Parameters in Rodents
| Parameter | Animal Model | Dose and Duration | Effect | Reference |
| Relative Liver Weight | Wild-type mice | Not specified, chronic | Increased | [4] |
| Serum ALT | Wild-type mice | Not specified, 26 weeks | Increased | [4] |
| Food Intake | C57BL/6J mice | 20 mg/kg i.p. | Decreased | [9] |
| Body Weight | Diet-induced obese AKR/J mice | 1 mg/kg | Slight decrease in fat mass | [25][26] |
Experimental Protocols
Detailed Methodology for a Typical this compound Animal Study
This protocol provides a general framework. Specific details may need to be adapted based on the research question and institutional guidelines.
-
Animal Model: Select the appropriate species and strain of animal based on the study objectives. House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
-
This compound Formulation:
-
Vehicle Selection: A common vehicle for oral administration is corn oil. Alternatively, a formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O can be used.[1]
-
Preparation: On the day of dosing, weigh the required amount of this compound and dissolve it in the chosen vehicle. Ensure complete dissolution, using gentle warming or sonication if necessary. Prepare a fresh solution for each day of dosing.
-
-
Dosing:
-
Dose Selection: The dose of this compound will vary depending on the animal model and the desired effect. Doses in the range of 1-10 mg/kg/day are commonly used in mice.[9][25][26]
-
Administration: Administer the this compound solution or vehicle control to the animals via the chosen route (e.g., oral gavage). The volume of administration should be based on the animal's body weight and should not exceed recommended volumes for that species.[2]
-
-
Monitoring:
-
Daily Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Endpoint-Specific Measurements: At the end of the study, collect tissues and/or blood samples for analysis. This may include measuring organ weights, performing histological analysis, quantifying gene expression by qPCR or RNA-seq, and measuring serum biomarkers.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound treatment compared to the vehicle control group.
Visualizations
Caption: this compound signaling pathway.
Caption: Typical experimental workflow for a this compound animal study.
Caption: Troubleshooting decision tree for this compound animal studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles in the treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parazapharma.com [parazapharma.com]
- 13. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. Guidelines for the care and use of laboratory animals in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Assessing Potential Toxicity of GW7647 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential long-term toxicity of the PPARα agonist, GW7647. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound toxicity in long-term studies?
A1: Based on extensive long-term studies in rodent models, the primary target organ for this compound-induced toxicity is the liver .[1][2][3] Observed hepatic toxicities include hepatomegaly (increased liver weight), hepatocellular hypertrophy, cytotoxicity, necrosis, and a high incidence of hepatocarcinogenesis (liver tumors).[1][2][3]
Q2: Is the observed hepatotoxicity relevant to humans?
A2: The hepatocarcinogenic effects of this compound are largely considered a rodent-specific phenomenon, mediated by the mouse peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] Studies using PPARA-humanized mice (mice expressing the human form of PPARα) have shown a diminished or absent hepatocarcinogenic response to this compound compared to wild-type mice.[1][2][3] This suggests a significant species difference in the response to PPARα activation.
Q3: What are the known extrahepatic toxicities of this compound in long-term studies?
A3: Currently, there is limited specific data on long-term extrahepatic toxicity of this compound. One study investigating a PPARα/γ dual agonist (not this compound specifically) in female rats noted ovarian toxicities, including increased atresia of large follicles and a decrease in corpora lutea.[4] Conversely, in a mouse model of Alzheimer's disease, this compound demonstrated potential neuroprotective effects, suggesting it can cross the blood-brain barrier without apparent neurotoxicity in that context.[5][6] Further research is needed to fully characterize the potential for long-term extrahepatic effects of this compound.
Q4: What are the expected effects of long-term this compound administration on animal body weight and survival?
A4: In long-term studies with wild-type mice, administration of this compound has been associated with increased morbidity and mortality, leading to early termination of the studies.[1] However, average body weight was not significantly different between treated and control groups in any genotype (wild-type, Ppara-null, or PPARA-humanized).[1] Some studies with other PPARα agonists have reported a reduction in food intake and body weight.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality rate in wild-type mice during a long-term study | This is an expected outcome based on published data, likely due to the development of hepatotoxicity and liver tumors.[1] | - Ensure diligent monitoring of animal health, including regular body weight measurements and clinical sign observations. - Consider incorporating interim sacrifice time points to assess toxicity progression before it becomes lethal. - For mechanistic studies, consider using Ppara-null or PPARA-humanized mouse models, which show significantly reduced toxicity.[1][2][3] |
| Inconsistent or unexpected liver histopathology results | - Improper tissue fixation or processing. - Subjectivity in pathological evaluation. - Variation in individual animal response. | - Adhere strictly to a standardized histopathology protocol (see Experimental Protocols section). - Employ a board-certified veterinary pathologist for blinded slide evaluation to minimize bias. - Ensure a sufficient number of animals per group to account for biological variability. |
| Elevated serum liver enzymes (e.g., ALT, AST) in control animals | - Underlying health conditions in the animal colony. - Stress from handling or housing conditions. - Contaminated diet or water. | - Perform health screening of animals before study initiation. - Acclimatize animals to the facility and handling procedures. - Use a certified laboratory diet and purified water. |
| No significant induction of PPARα target genes (e.g., Cyp4a10, Acox1) in wild-type mice | - Incorrect dosage or formulation of this compound. - Degradation of the compound. - Issues with the gene expression analysis method. | - Verify the concentration and stability of this compound in the dosing vehicle. - Ensure proper storage of the compound. - Include positive and negative controls in your qPCR or microarray analysis. |
Data Presentation
Table 1: Summary of Long-Term Hepatic Toxicity of this compound in Mice
| Parameter | Wild-Type Mice | Ppara-null Mice | PPARA-humanized Mice |
| Hepatomegaly (Increased Liver Weight) | Significant increase[1] | No significant change[1] | Minimal to no significant change[1] |
| Hepatocellular Hypertrophy | Present[1] | Absent[1] | Absent[1] |
| Hepatic Necrosis | Markedly increased[1] | Not observed[1] | Not observed[1] |
| Hepatic Steatosis (Fatty Change) | Increased[1] | Present (independent of treatment)[1][2] | Present (independent of treatment)[1][2] |
| Hepatocarcinogenesis (Tumor Incidence) | High incidence[1][2][3] | Essentially absent[1][2][3] | Diminished[1][2][3] |
| Serum ALT Levels | Increased after 26 weeks[1] | No significant change[1] | No significant change[1] |
| Morbidity/Mortality | Increased[1] | No significant change[1] | No significant change[1] |
Experimental Protocols
Long-Term Toxicity Study in Mice
-
Animal Model: Wild-type, Ppara-null, and PPARA-humanized mice on a C57BL/6 background are recommended for mechanistic studies.
-
Dosing: this compound can be administered in the diet. A concentration of 0.01% in pelleted chow has been used in long-term studies.[3] The diet should be prepared by a reputable supplier to ensure homogeneity and stability.
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Duration: Studies are typically designed for up to 104 weeks.[1] However, due to increased mortality in wild-type mice, early termination may be necessary.[1] Interim sacrifice points (e.g., 5, 26, 52 weeks) are crucial for assessing the progression of toxicity.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in posture, activity, or grooming.
-
Body Weight: Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Measure food consumption weekly.
-
-
Necropsy: At termination, perform a full gross necropsy. Collect and weigh organs, with a particular focus on the liver.
Histopathology of the Liver
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Tissue Collection: Immediately following euthanasia, collect liver samples.
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Fixation: Fix liver sections in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin.
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Sectioning: Cut 4-5 µm thick sections using a microtome.
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Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.
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Evaluation: A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides. Lesions to be evaluated include hepatocellular hypertrophy, necrosis, inflammation, steatosis, and the presence of pre-neoplastic foci and neoplasms (adenomas and carcinomas).
Serum Chemistry Analysis
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Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus at the time of sacrifice.
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Sample Preparation: For serum, collect blood into tubes without anticoagulant, allow it to clot at room temperature, and then centrifuge to separate the serum. For plasma, collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge.
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Analysis: Use a certified automated clinical chemistry analyzer to measure key liver injury biomarkers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
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Quality Control: Run standard and control samples with each batch of study samples to ensure the accuracy and precision of the results.
Mandatory Visualization
Caption: Experimental workflow for a long-term toxicity study of this compound in mice.
Caption: Simplified signaling pathway of this compound-mediated PPARα activation.
References
- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collaborative work on evaluation of ovarian toxicity. 13) Two- or four-week repeated dose studies and fertility study of PPAR alpha/gamma dual agonist in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cimasci.com [cimasci.com]
- 8. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GW7647 Formulation for Oral Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW7647 formulations for oral administration in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: A common and effective vehicle for oral administration of this compound in mice is corn oil.[1][2] Due to this compound's lipophilic nature, it can be dissolved in corn oil for oral gavage. To aid in dissolution, this compound is often first dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) before being mixed with corn oil.[3][4]
Q2: What is a typical dosage of this compound for oral administration in mice?
A2: A commonly used dosage of this compound administered by oral gavage in mice is 10 mg/kg of body weight.[1] However, the optimal dose can vary depending on the specific study design and experimental goals.
Q3: How should I prepare the this compound formulation with DMSO and corn oil?
A3: To prepare a this compound formulation, you can first dissolve the compound in DMSO and then dilute it with corn oil. For example, a stock solution of this compound in DMSO can be prepared and then mixed with corn oil to achieve the final desired concentration for dosing.[3] It is important to ensure that the final concentration of DMSO is low (typically recommended to be less than 1-5% v/v) to minimize potential toxicity.[4]
Q4: What are the key steps in the oral gavage procedure for mice?
A4: The oral gavage procedure involves the following key steps: proper restraint of the mouse, selection of an appropriately sized gavage needle, gentle insertion of the needle into the esophagus, and slow administration of the formulation.[5][6][7][8] It is crucial to ensure the needle does not enter the trachea.[6]
Troubleshooting Guide
Issue 1: The this compound formulation (DMSO/corn oil) is separating into two phases.
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Cause: DMSO and corn oil are immiscible, which can lead to phase separation, especially at higher concentrations of DMSO.
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Solution: To create a stable emulsion, consider adding surfactants or co-solvents. A recommended formulation to prevent phase separation includes Polyethylene glycol 300 (PEG300) and Tween 80.[9] Tween 80 acts as a nonionic surfactant, and PEG300 acts as a co-solvent to increase the solubility of both corn oil and DMSO, resulting in a stable mixture.[9]
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Example Protocol: First, dissolve this compound in DMSO. In a separate tube, mix PEG300 and Tween 80. Add the this compound/DMSO solution to the PEG300/Tween 80 mixture and vortex thoroughly. Finally, add the corn oil and vortex again to form a stable emulsion.
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Issue 2: The mouse shows signs of distress (e.g., coughing, gasping) during or after oral gavage.
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Cause: These signs may indicate that the gavage needle has been incorrectly inserted into the trachea, leading to aspiration of the formulation into the lungs.[5][6]
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Solution:
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Immediate Action: Stop the procedure immediately if you observe any signs of respiratory distress.[6]
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Proper Technique: Ensure the mouse is properly restrained with its head and body in a straight line to facilitate the passage of the needle into the esophagus.[5][8] The gavage needle should be inserted gently along the roof of the mouth and advanced slowly.[5] There should be no resistance during insertion.[5]
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Needle Choice: Using a flexible plastic gavage needle can minimize the risk of tracheal entry and esophageal injury compared to rigid metal needles.[6][10]
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Issue 3: There is resistance when trying to advance the gavage needle.
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Cause: Resistance can indicate that the needle is hitting the back of the pharynx, the trachea, or the wall of the esophagus.[5][7]
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Solution: Do not force the needle.[7][8] Withdraw the needle slightly, reposition the mouse to ensure proper head and neck alignment, and then gently try to advance the needle again.[5] Sometimes, a slight rotation of the needle can help it pass into the esophagus.[7]
Data Presentation
Table 1: Example this compound Formulation for Oral Gavage in Mice
| Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | 10 mg/kg body weight |
| DMSO | Solubilizing Agent | < 5% of total volume |
| Corn Oil | Vehicle | q.s. to final volume |
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight | Gavage Needle Gauge | Gavage Needle Length |
| < 14 g | 24 G | ~2.5 cm (1 inch) |
| > 14 g | 20-22 G | up to 3.8 cm (1.5 inch) |
| Data adapted from UBC Animal Care Committee guidelines.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation in Corn Oil
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Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
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Dissolve the this compound powder in a minimal amount of DMSO (e.g., to create a concentrated stock solution). Ensure the final concentration of DMSO in the dosing solution will be below 5%.
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Add the this compound/DMSO solution to the required volume of corn oil.
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Vortex the mixture thoroughly to ensure a uniform suspension. Use the formulation immediately after preparation for best results.[3]
Protocol 2: Oral Gavage Procedure in Mice
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Animal Preparation: Weigh the mouse to calculate the precise volume of the formulation to be administered.
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Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line.[5]
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Needle Insertion: Gently insert the appropriately sized gavage needle into the mouth, passing it along the side of the tongue and over the pharynx into the esophagus.[6] The needle should advance without resistance.
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Substance Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the this compound formulation.[5]
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Needle Withdrawal: Smoothly and gently withdraw the gavage needle.
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Monitoring: Return the mouse to its cage and monitor for any signs of adverse reactions for at least 15-30 minutes post-administration.[5]
Visualizations
References
- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 6. instechlabs.com [instechlabs.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
GW7647 Penetrates the Blood-Brain Barrier in Murine Models
Yes, the peroxisome proliferator-activated receptor-alpha (PPARα) agonist, GW7647, has been demonstrated to cross the blood-brain barrier (BBB) in mice. [1][2] This has been confirmed through direct measurement of the compound in brain tissue following oral administration, indicating its potential for therapeutic applications targeting the central nervous system.
Frequently Asked Questions (FAQs)
Q1: What is the primary evidence for this compound crossing the BBB in mice?
A1: The primary evidence comes from a study on a transgenic mouse model of Alzheimer's disease. Researchers administered this compound orally and subsequently detected its presence in the brain tissue using liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: What concentrations of this compound were detected in the brain?
A2: In mice treated with a diet containing 20 parts per million (PPM) of this compound, which corresponds to a dose of 2.5 mg/kg, the brain tissue concentration of this compound reached 118.7 ± 38.5 pM. This was significantly higher than the negligible amount detected in the control group (1.53 ± 1.158 pM).[2]
Q3: What is the mechanism of action of this compound in the brain?
A3: this compound is a PPARα agonist.[1] In the context of the brain, activation of PPARα by this compound has been shown to protect against oxidative stress and iron deposits.[1][2] One identified mechanism involves PPARα directly binding to the intron3 of the GPx4 gene, which promotes its transcription. This leads to reduced lipid peroxidation and inflammation.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected brain concentrations of this compound in an experimental setting.
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Possible Cause 1: Inadequate Dosing or Administration Route.
-
Troubleshooting: Ensure the oral gavage technique is correctly performed to guarantee the full dose is administered. Verify the concentration and stability of this compound in the vehicle. The referenced successful experiment used oral administration mixed with normal chow.[2]
-
-
Possible Cause 2: Variability in Mouse Strain or Genetics.
-
Troubleshooting: The successful detection of this compound in the brain was reported in APP/PS1 transgenic mice.[1][2] Different mouse strains may exhibit variations in drug metabolism and BBB transporter expression, potentially affecting brain penetration. It is crucial to document the specific strain being used.
-
-
Possible Cause 3: Issues with Tissue Homogenization or Extraction.
-
Troubleshooting: The efficiency of extracting this compound from brain tissue is critical for accurate quantification. Review and optimize the tissue homogenization and solid-phase extraction protocols to ensure maximal recovery of the compound before LC-MS analysis.
-
-
Possible Cause 4: P-glycoprotein (P-gp) Efflux.
-
Troubleshooting: While not explicitly studied for this compound, many compounds are actively transported out of the brain by efflux pumps like P-glycoprotein.[3][4] If brain concentrations are unexpectedly low, co-administration with a P-gp inhibitor could be explored as a mechanistic experiment to assess the role of efflux.
-
Quantitative Data Summary
| Parameter | Control Group (Normal Chow) | Treatment Group (20 PPM this compound) | Unit | Reference |
| This compound Concentration in Brain Tissue | 1.53 ± 1.158 | 118.7 ± 38.5 | pM | [2] |
Experimental Protocols
Methodology for Determining Brain Concentration of this compound
The following is a generalized protocol based on the methodology described in the cited literature for quantifying this compound in mouse brain tissue.[1][2]
-
Animal Dosing: APP/PS1 transgenic mice were administered this compound orally, mixed into their chow at a concentration of 20 PPM (equivalent to 2.5 mg/kg). A control group received normal chow.[2]
-
Tissue Collection: Following the treatment period, mice were euthanized, and brain tissues were promptly harvested.
-
Sample Preparation:
-
Brain tissue was homogenized.
-
An extraction procedure, likely a solid-phase extraction (SPE) or liquid-liquid extraction (LLE), was performed to isolate this compound from the complex biological matrix of the brain homogenate.
-
-
Analytical Quantification:
-
The extracted samples were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
This technique separates the compound of interest (this compound) from other molecules based on its chemical properties and then detects and quantifies it based on its mass-to-charge ratio.
-
Visualizations
Caption: Experimental workflow for this compound crossing the blood-brain barrier.
Caption: Signaling pathway of this compound in the brain.
References
- 1. PPAR-α Agonist this compound Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P-glycoprotein in the blood-brain barrier of mice influences the brain penetration and pharmacological activity of many drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein in the blood-brain barrier of mice influences the brain penetration and pharmacological activity of many drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling GW7647 compound.
Technical Support Center: GW7647 Compound
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and using the this compound compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Its primary mechanism involves binding to and activating PPARα, a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[4][5] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[5]
Q2: How selective is this compound for PPARα compared to other PPAR subtypes?
A2: this compound exhibits high selectivity for PPARα. Its potency (EC50) for human PPARα is in the low nanomolar range, while its potency for human PPARγ and PPARδ is significantly lower, in the micromolar range.[1][3] This makes it a valuable tool for studying PPARα-specific pathways.
Table 1: this compound Receptor Selectivity Profile (Human PPARs)
| Receptor | EC50 Value | Reference(s) |
| PPARα | 6 nM | [1][3] |
| PPARγ | 1.1 µM (1100 nM) | [1][3] |
| PPARδ | 6.2 µM (6200 nM) | [1][3] |
Q3: What are the main applications of this compound in research?
A3: this compound is primarily used in laboratory research to investigate the roles of PPARα. Common applications include studying lipid metabolism, fatty acid utilization in skeletal muscle, anti-inflammatory responses, and the potential therapeutic effects of PPARα activation in metabolic diseases like dyslipidemia.[1][4] It is also used in studies of hepatocarcinogenesis in mouse models and as a tool compound in drug discovery assays.[6][7]
Q4: Is this compound intended for human or veterinary use?
A4: No, this compound is sold for laboratory research purposes only and is not for human or veterinary use.[2]
Storage and Handling
Q5: How should I store the solid this compound compound?
A5: There is some variation in storage recommendations from different suppliers. While some datasheets suggest storage at room temperature[1], the most common and safest recommendation for long-term stability is to store the solid powder at -20°C .[2][3][8] The compound is stable for at least 3 to 4 years when stored correctly at -20°C.[2][3]
Table 2: Storage and Stability Summary
| Form | Recommended Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | ≥ 3 years | [3][8] |
| Stock Solution (in solvent) | -80°C | 1 year | [3][8] |
| Stock Solution (in solvent) | -20°C | 1 month | [3] |
Q6: How should I prepare and store stock solutions of this compound?
A6: Prepare stock solutions by dissolving the solid compound in a suitable solvent like DMSO or ethanol (B145695). For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where they can be stable for up to a year.[3][8] For short-term storage, -20°C is acceptable for up to one month.[3]
Q7: What solvents can I use to dissolve this compound?
A7: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol but is insoluble in water.[3][9] Use fresh, anhydrous DMSO for the best results, as moisture-absorbing DMSO can reduce solubility.[3]
Table 3: this compound Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 100 - 198.9 mM | 50.27 - 100 mg/mL | [1][3] |
| Ethanol | 25 mM | 12.57 mg/mL | [1] |
Experimental Protocols & Troubleshooting
Signaling Pathway of this compound
This compound activates the PPARα signaling pathway, leading to the regulation of genes involved in lipid metabolism and inflammation.
Caption: Diagram of the this compound-mediated PPARα signaling cascade.
Protocol: PPARα Reporter Gene Assay
This protocol outlines a typical cell-based reporter assay to measure the potency and efficacy of this compound.
Materials:
-
Mammalian cells transfected with a PPARα expression vector and a reporter vector containing a luciferase gene downstream of PPREs.
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Cell culture medium (e.g., DMEM).
-
This compound compound.
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DMSO (anhydrous).
-
Luciferase assay reagent.
-
Opaque, white 96-well plates suitable for luminescence assays.
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-30 mM).
-
Cell Seeding: Plate the reporter cells in a white 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare Treatment Dilutions: Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A typical 7-point dose-response curve might range from 0.4 nM to 300 nM.[6][10] Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media. Include wells with medium and vehicle (DMSO) only as negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[10]
-
Lysis and Signal Detection: Discard the treatment media. Add luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
Caption: Experimental workflow for a typical this compound reporter gene assay.
Troubleshooting Guide
Q8: My this compound powder is difficult to dissolve.
A8:
-
Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Older DMSO can absorb atmospheric moisture, which significantly reduces the solubility of hydrophobic compounds like this compound.[3]
-
Use Mechanical Assistance: Gentle warming (to 37°C) or sonication can aid dissolution.[8]
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution above the maximum solubility limit (see Table 3).
Q9: I am observing inconsistent or weaker-than-expected activity in my cell-based assays.
A9:
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[3]
-
Consider Protein Binding: this compound binds to serum albumin in culture medium, which can reduce its effective free concentration. If results are variable, consider using a medium with a lower serum concentration or serum-free medium, if appropriate for your cells.
-
Check for FABP1 Expression: The activity of this compound can be potentiated by Fatty Acid-Binding Protein 1 (FABP1), which aids in its transport to the nucleus.[11] Cells that do not express FABP1 may show a reduced response to this compound.[11] Verify the FABP1 expression status of your cell line if you observe unexpectedly low potency.
Q10: My reporter assay is showing high background or a low signal-to-noise ratio.
A10: This can be due to several factors unrelated to the compound itself. Refer to the troubleshooting workflow below.
Caption: A logical workflow for troubleshooting common reporter assay issues.
Q11: I'm concerned about off-target effects in my experiment.
A11: While this compound is highly selective for PPARα, off-target effects can occur, especially at high concentrations. As shown in Table 1, the EC50 for PPARγ and PPARδ is over 180-fold and 1000-fold higher, respectively, than for PPARα.[1][3]
-
Use the Lowest Effective Concentration: Titrate this compound to find the lowest concentration that gives a robust response in your assay to minimize the risk of engaging PPARγ or PPARδ.
-
Use Antagonists: To confirm that the observed effect is PPARα-mediated, perform experiments in the presence of a selective PPARα antagonist, such as GW6471.[12] The reversal of the effect by the antagonist would support a PPARα-specific mechanism.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]
- 5. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PPAR | TargetMol [targetmol.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PPARα Activation: GW7647 vs. Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists: GW7647 and fenofibrate (B1672516). We will delve into their mechanisms of action, comparative potency, and the experimental frameworks used to evaluate their efficacy, presenting quantitative data and detailed protocols to inform your research and development endeavors.
At a Glance: Key Quantitative Comparisons
The following tables summarize the key quantitative metrics for this compound and fenofibrate, highlighting their distinct profiles as PPARα activators. Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body; therefore, data for fenofibric acid is presented where applicable.
Table 1: Potency of PPARα Activation
| Compound | Agonist | Human PPARα EC50 | Murine PPARα EC50 |
| This compound | Yes | 6 nM[1][2][3][4] | 1 nM[3] |
| Fenofibric Acid | Yes | 9.47 µM[5] | 50 µM[6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Selectivity for PPAR Subtypes
| Compound | Human PPARα EC50 | Human PPARγ EC50 | Human PPARδ EC50 | Selectivity for PPARα vs. PPARγ | Selectivity for PPARα vs. PPARδ |
| This compound | 6 nM[1][2][3][4] | 1100 nM[1][2][4] | 6200 nM[1][2][4] | ~183-fold | ~1033-fold |
| Fenofibric Acid | 9.47 µM[5] | 61.0 µM[5] | No activation | ~6.4-fold | N/A |
Table 3: Binding Affinity for Human PPARα Ligand Binding Domain (LBD)
| Compound | Human PPARα LBD IC50 |
| This compound | Not explicitly found, but high affinity is widely reported[7] |
| Fenofibric Acid | 45.1 µM[8] |
IC50 (Half-maximal inhibitory concentration) in a competitive binding assay reflects the concentration of a ligand that displaces 50% of a reference ligand, indicating binding affinity.
Mechanism of Action: The PPARα Signaling Pathway
Both this compound and fenofibrate exert their effects by activating PPARα, a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR)[9]. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription[9][10].
The primary distinction in their mechanism lies in their potency and selectivity. This compound is a highly potent and selective PPARα agonist, leading to a more robust and targeted activation of the PPARα signaling pathway. Fenofibric acid, while an effective lipid-lowering agent, is a less potent and less selective PPARα agonist[5][11].
Caption: General signaling pathway of PPARα activation by a ligand.
Experimental Protocols
This section outlines the methodologies for key experiments used to compare this compound and fenofibrate.
PPARα Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: Human hepatoblastoma (HepG2) or other suitable cells are cultured in appropriate media.[1] Cells are then transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene under the control of a PPRE.[5][12]
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound or fenofibric acid. A vehicle control (e.g., DMSO) is also included.[13]
-
Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPARα activation, is measured using a luminometer.[1][13]
-
Data Analysis: The data is typically normalized to a control and plotted as a dose-response curve to determine the EC50 value for each compound.[13]
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GW 7647 | PPAR α agonist | anti-inflammatory | TargetMol [targetmol.com]
- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.kek.jp [www2.kek.jp]
- 7. researchgate.net [researchgate.net]
- 8. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Gene Set - PPAR [maayanlab.cloud]
- 12. korambiotech.com [korambiotech.com]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of GW7647 and WY-14643 on Hepatocarcinogenesis
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two widely used peroxisome proliferator-activated receptor alpha (PPARα) agonists, GW7647 and WY-14643, focusing on their comparative effects on hepatocarcinogenesis in rodent models. Both compounds are critical tools in metabolic research but are also known potent non-genotoxic carcinogens in rats and mice, making their comparative understanding essential for experimental design and data interpretation.
Introduction and Mechanism of Action
This compound and WY-14643 are synthetic ligands that activate PPARα, a nuclear receptor that functions as a primary regulator of lipid metabolism, particularly in the liver.[1] In rodents, chronic activation of PPARα leads to a well-documented sequence of events including hepatomegaly (liver enlargement), peroxisome proliferation, and ultimately, the development of hepatocellular carcinomas.[2][3] This response is considered a rodent-specific phenomenon and is not deemed relevant to human cancer risk due to significant species differences in PPARα expression levels and downstream signaling pathways.[4][5]
The fundamental difference between the two compounds lies in their affinity for different species' PPARα receptors. WY-14,643 exhibits a higher affinity for mouse PPARα than for human PPARα (EC50 of 0.6 µM for mouse vs. 5.0 µM for human).[6][7] Conversely, this compound is a potent, high-affinity agonist for human PPARα, making it a more relevant tool for studies involving humanized mouse models.[6][8]
The general mechanism for PPARα-mediated hepatocarcinogenesis involves the ligand-activated receptor forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional changes that alter cell growth pathways, suppress apoptosis, and stimulate cell proliferation, leading to the clonal expansion of preneoplastic cells and eventually tumor formation.[4]
Comparative Data on Hepatocarcinogenesis
Long-term studies in mice demonstrate that both this compound and WY-14,643 are potent liver carcinogens, but their effects are strictly dependent on the presence of a functional mouse PPARα receptor. In wild-type mice, chronic administration of either agonist leads to a near 100% incidence of liver tumors.[4][6] This effect is abrogated in mice lacking the PPARα gene (Ppara-null), providing strong evidence for the receptor's causal role.[4]
The table below summarizes key findings from studies investigating the long-term effects of this compound, with historical context provided by similar studies on WY-14,643.
| Parameter | Control (Wild-Type) | This compound (Wild-Type) | WY-14,643 (Wild-Type) | This compound (Ppara-null) | This compound (PPARA-Humanized) |
| Liver Tumor Incidence | Low | 100%[6] | 100%[4] | No significant increase[6] | No significant increase[6] |
| Hepatomegaly | No | Yes[6] | Yes[2] | No[6] | Diminished[6] |
| Hepatocyte Proliferation | Baseline | Increased[8] | Increased[4] | No increase[8] | Diminished[8] |
| Hepatic Cytotoxicity/Necrosis | Minimal | Yes[6] | Not a primary feature | No[6] | Increased[6] |
| Hepatic MYC Expression | Baseline | Increased[8] | Increased (via let-7c)[4] | No increase[8] | Diminished[8] |
| Target Gene (e.g., Cyp4a10) | Baseline | Markedly Increased[6] | Markedly Increased | No increase[6] | Diminished Increase[6] |
Data for WY-14,643 are based on multiple studies, including Peters et al., 1997 and Hays et al., 2005, which showed similar outcomes.[4]
Experimental Protocols
The following section details a representative methodology for a long-term hepatocarcinogenesis study, based on protocols used to evaluate this compound.
Objective: To determine the role of mouse PPARα in mediating the hepatocarcinogenic effects of a high-affinity human PPARα agonist, this compound.
Experimental Model:
-
Animals: Male and female wild-type, Ppara-null, and PPARA-humanized mice on a C57BL/6 background.
-
Housing: Standard temperature- and light-controlled conditions with ad libitum access to food and water.
Treatment Regimen:
-
Compound: this compound.
-
Administration: Incorporated into pelleted mouse chow.
-
Dose: 0.01% this compound in the diet. This concentration was determined in preliminary studies to induce a similar increase in liver weight and target gene expression as 0.1% WY-14,643.[6]
-
Control Group: Fed an identical diet without this compound.
-
Duration: Long-term administration (e.g., up to 78 weeks).
Endpoint Analysis:
-
In-life Observations: Regular monitoring of clinical signs, body weight, and food consumption.
-
Serum Analysis: Collection of blood at multiple time points (e.g., 5, 26, and 78 weeks) to measure serum levels of alanine (B10760859) aminotransferase (ALT) as an indicator of liver damage.[6]
-
Necropsy: At the end of the study, a full necropsy is performed. Livers are weighed and examined for gross lesions.
-
Histopathology: Liver tissues are fixed in 10% neutral buffered formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Tissues are evaluated for non-neoplastic lesions (e.g., hypertrophy, necrosis, inflammation) and neoplastic lesions (adenomas, carcinomas).
-
Gene Expression Analysis: Liver samples are snap-frozen for RNA extraction. Quantitative real-time PCR (qPCR) is used to measure the expression of PPARα target genes (e.g., Cyp4a10, Acox1) and genes related to cell cycle control (e.g., MYC).
Conclusion
Both this compound and WY-14,643 are potent inducers of hepatocarcinogenesis in wild-type mice through a mechanism strictly dependent on the mouse PPARα receptor. While their ultimate effect on liver tumor formation is similar, their differential affinity for human versus mouse PPARα is a critical distinction for researchers.
-
WY-14,643 is a classic PPARα agonist with a higher affinity for the mouse receptor, making it a benchmark compound for studying PPARα's role in rodent models.
-
This compound is a high-affinity agonist for human PPARα, which, when used in conjunction with PPARA-humanized mouse models, provides more direct insight into the potential effects in humans.
References
- 1. Peroxisome proliferator-activated receptor-alpha and liver cancer: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The PPARα-dependent rodent liver tumor response is not relevant to humans: Addressing misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of phenotypic and transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and Ppara-null mouse livers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating PPARα Agonist Selectivity: A Comparative Guide to GW7647 and Other Key Modulators
For researchers and drug development professionals, the precise selection of a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist is critical. This guide provides a comprehensive comparison of the selectivity of GW7647 against other widely used PPARα agonists, supported by quantitative data and detailed experimental methodologies.
PPARα, a key regulator of lipid metabolism, has been a therapeutic target for dyslipidemia for decades. Agonists of this nuclear receptor, such as fibrates, are clinically utilized to lower triglyceride levels and raise high-density lipoprotein cholesterol. However, off-target effects, often stemming from the activation of other PPAR isoforms (PPARγ and PPARδ), can lead to undesirable side effects. Therefore, the selectivity of a PPARα agonist is a paramount consideration in both basic research and clinical applications. This guide focuses on this compound, a potent and highly selective PPARα agonist, and compares its activity profile with other notable PPARα modulators.
Quantitative Comparison of PPAR Agonist Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other common PPARα agonists for the human PPARα, PPARγ, and PPARδ isoforms. Lower EC50 values indicate higher potency. The selectivity for PPARα can be inferred by comparing the EC50 for PPARα to those for PPARγ and PPARδ.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Selectivity Profile |
| This compound | 6[1][2] | 1100[1] | 6200[1] | Highly selective for PPARα |
| WY-14643 | 630 | 32000 | >100000 | Selective for PPARα |
| Bezafibrate | 30400[1] | 178000[1] | 86700[1] | Pan-agonist with moderate preference for PPARα |
| Fenofibric Acid | 9470[1] | 61000[1] | No activation | Selective for PPARα and PPARγ |
| Pemafibrate | 1.4[1] | >5000[1] | 1390[1] | Highly selective for PPARα |
As the data illustrates, this compound and Pemafibrate exhibit the highest selectivity for PPARα, with significantly lower EC50 values for this isoform compared to PPARγ and PPARδ. WY-14643 also demonstrates good selectivity for PPARα. In contrast, Bezafibrate acts as a pan-agonist, activating all three PPAR subtypes, while Fenofibric Acid shows activity towards both PPARα and PPARγ.
Experimental Protocols
The determination of agonist selectivity is crucial for the characterization of PPAR modulators. A common and reliable method for this is the cell-based transactivation assay.
Cell-Based PPAR Transactivation Assay
This assay measures the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a reporter gene (e.g., luciferase).
Principle: Mammalian cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the DNA-binding domain (DBD) of the yeast GAL4 protein, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When a ligand binds to the PPAR LBD, the chimeric receptor binds to the UAS and activates the transcription of the luciferase gene. The resulting light emission is proportional to the activation of the PPAR isoform.
Materials:
-
Cell Line: COS-7 or HEK293T cells
-
Plasmids:
-
Expression plasmid for GAL4-hPPARα-LBD, GAL4-hPPARγ-LBD, or GAL4-hPPARδ-LBD
-
Reporter plasmid containing a GAL4 UAS upstream of the firefly luciferase gene (e.g., pFR-LUC)
-
Control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)
-
-
Transfection Reagent (e.g., Lipofectamine 2000)
-
Cell Culture Medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Test Compounds (e.g., this compound and other agonists) dissolved in DMSO
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed COS-7 or HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Briefly, mix the expression plasmid, reporter plasmid, and control plasmid in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA mixture and the diluted transfection reagent and incubate to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Compound Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh cell culture medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for each PPAR isoform.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value for each compound on each PPAR isoform by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
Caption: PPARα Signaling Pathway.
Caption: Cell-Based Transactivation Assay Workflow.
References
Validating GW7647's PPARα-Dependent Effects Using Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of experimental data validating the effects of GW7647, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, utilizing PPARα knockout (Ppara-null) mice. The data unequivocally demonstrates that the physiological and transcriptional effects of this compound are mediated through PPARα.
This compound is a highly selective and potent agonist for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1][2][3][4] To rigorously validate that the observed effects of this compound are indeed dependent on its interaction with PPARα, researchers employ genetically modified mouse models where the Ppara gene has been deleted. By comparing the response to this compound in wild-type mice with that in Ppara-null mice, the on-target effects of the compound can be clearly delineated from any potential off-target activities.
Comparison of this compound Effects in Wild-Type vs. PPARα Knockout Mice
The following tables summarize key quantitative data from studies administering this compound to wild-type, Ppara-null, and in some cases, PPARA-humanized mice. These comparisons highlight the necessity of a functional PPARα for the compound's activity.
Hepatic Gene Expression
Treatment with this compound leads to significant changes in the expression of PPARα target genes in the liver of wild-type mice. These effects are notably absent in Ppara-null mice, confirming the PPARα-dependency of this compound's transcriptional regulation.
| Gene | Mouse Model | Treatment | Fold Change vs. Control | Citation |
| Cyp4a10 | Wild-Type | This compound | ↑ (Significant Increase) | [1][5] |
| Ppara-null | This compound | No significant change | [1][5] | |
| PPARA-humanized | This compound | ↑ (Less pronounced than wild-type) | [1][5] | |
| Acox1 | Wild-Type | This compound | ↑ (Significant Increase) | [1] |
| Ppara-null | This compound | No significant change | [1] | |
| MYC | Wild-Type | This compound | ↑ (Significant Increase) | [1][2] |
| Ppara-null | This compound | No significant change | [1][2] |
Physiological and Pathological Changes
This compound induces a range of physiological and pathological changes in the liver of wild-type mice, including hepatomegaly (increased liver weight), cytotoxicity, and in long-term studies, hepatocarcinogenesis. These effects are largely abrogated in mice lacking PPARα.
| Parameter | Mouse Model | Treatment | Observation | Citation |
| Relative Liver Weight | Wild-Type | This compound | ↑ (Significant Increase) | [1][4][6] |
| Ppara-null | This compound | No significant change | [4][6] | |
| Hepatomegaly | Wild-Type | This compound | Present | [1][2] |
| Ppara-null | This compound | Absent | [2] | |
| Hepatic Necrosis | Wild-Type | This compound | ↑ (Increased) | [1][2] |
| Ppara-null | This compound | No significant change | [1][2] | |
| Hepatocarcinogenesis | Wild-Type | This compound | High incidence | [2][5] |
| Ppara-null | This compound | Essentially absent | [2][5] | |
| Steatosis (Fatty Change) | Wild-Type | This compound | Increased | [1][2] |
| Ppara-null | This compound | Present (independent of this compound) | [1][2] |
Comparison with Alternative Compounds
The specificity of this compound's PPARα-dependent effects can be further highlighted by comparing its activity with other compounds in wild-type and Ppara-null mice.
| Compound | Target | Effect in Wild-Type Mice | Effect in Ppara-null Mice | Citation |
| This compound | PPARα | Dose-dependent increase in liver weight, mitosis, and PPARα-related gene expression. | No significant response. | [4][6] |
| Rosiglitazone | PPARγ | Elicited phenotypic and transcriptomic responses. | Similar responses to wild-type, demonstrating PPARα-independence. | [4] |
| Acetaminophen | Cytotoxicity | Elicited phenotypic and transcriptomic responses. | Similar responses to wild-type, demonstrating PPARα-independence. | [4] |
| HFPO-DA | PPARα | Similar phenotypic and transcriptomic responses to this compound. | No significant response. | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo this compound Administration in Mice
Objective: To assess the in vivo effects of this compound on hepatic gene expression and physiology in wild-type and Ppara-null mice.
Animals: Male wild-type (C57BL/6J) and Ppara-null mice, 8-10 weeks of age.
Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
Treatment:
-
Mice are randomly assigned to treatment groups (n=6-8 per group): wild-type + vehicle, wild-type + this compound, Ppara-null + vehicle, Ppara-null + this compound.
-
This compound is dissolved in a suitable vehicle, such as corn oil containing 0.5% DMSO.
-
Mice are administered this compound (e.g., 10 mg/kg body weight) or vehicle daily via oral gavage for a specified period (e.g., 7 days).
-
Body weight is monitored daily.
Sample Collection and Analysis:
-
At the end of the treatment period, mice are euthanized by CO2 asphyxiation followed by cervical dislocation.
-
Blood is collected via cardiac puncture for serum analysis (e.g., alanine (B10760859) aminotransferase (ALT) levels).
-
The liver is excised, weighed, and portions are snap-frozen in liquid nitrogen for RNA and protein analysis, while other sections are fixed in 10% neutral buffered formalin for histological examination.
Gene Expression Analysis (qPCR):
-
Total RNA is extracted from frozen liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA concentration and purity are determined using a spectrophotometer.
-
cDNA is synthesized from total RNA using a reverse transcription kit.
-
Quantitative real-time PCR is performed using gene-specific primers for PPARα target genes (e.g., Cyp4a10, Acox1) and a housekeeping gene (e.g., Gapdh) for normalization.
Histological Analysis:
-
Formalin-fixed liver tissues are embedded in paraffin, sectioned (5 µm), and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Stained sections are examined under a light microscope to assess for histopathological changes such as hepatocyte hypertrophy, necrosis, and steatosis.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating this compound effects.
Caption: Simplified PPARα signaling pathway activated by this compound.
References
- 1. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of phenotypic and transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and Ppara-null mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of phenotypic and transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and Ppara-null mouse livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antagonism of GW7647-Induced PPARα Activation by GW6471
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, and its selective antagonist, GW6471. The data presented herein demonstrates the efficacy of GW6471 in antagonizing the cellular activities induced by this compound, offering valuable insights for researchers studying lipid metabolism, inflammation, and other PPARα-mediated signaling pathways.
Performance Comparison: this compound vs. GW6471
This compound is a highly potent and selective agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism.[1][2] Upon activation by agonists like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
In contrast, GW6471 is a selective antagonist of PPARα. It competitively binds to the ligand-binding domain of PPARα, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. This antagonistic action effectively blocks the downstream effects of PPARα activation, including those initiated by potent agonists such as this compound.
The following tables summarize the quantitative data from in vitro studies, illustrating the antagonistic effect of GW6471 on this compound-induced PPARα activity.
Data Presentation
Table 1: Antagonism of this compound-Induced PPARα Transcriptional Activity in Reporter Gene Assays
| Cell Line | Reporter System | This compound Concentration | GW6471 Concentration | Fold Activation (vs. Vehicle) | % Inhibition by GW6471 | Reference |
| HepG2 | PPRE-Luciferase | 1 µM | 10 µM | ~15-fold | ~100% | [3] |
| KAIMRC1 | PPARE-Luciferase | Not Specified | Not Specified | High Activation | Dramatic Decrease | [4] |
| Rat DRG Neurons | Proton-gated current | 3x10⁻⁸ M | 10⁻⁷ M | 43.87% decrease | Abolished | Inferred from[5] |
Table 2: Effect of GW6471 on this compound-Induced Endogenous Gene Expression (Illustrative)
| Cell Line | Target Gene | This compound Treatment | This compound + GW6471 Treatment (Expected Outcome) | Analytical Method |
| HepG2 | CPT1A (Carnitine Palmitoyltransferase 1A) | Significant Upregulation | Reversal of Upregulation | qPCR |
| HepG2 | FABP1 (Fatty Acid Binding Protein 1) | Significant Upregulation | Reversal of Upregulation | qPCR / Western Blot |
| HepG2 | ACSL1 (Acyl-CoA Synthetase Long-Chain Family Member 1) | Significant Upregulation | Reversal of Upregulation | qPCR |
Note: While direct quantitative data for the co-treatment on these specific endogenous genes was not available in the provided search results, the expected outcome is inferred from the established antagonistic mechanism of GW6471 on PPARα signaling.
Experimental Protocols
Key Experiment 1: PPARα Reporter Gene Assay
This protocol is designed to quantify the activation of PPARα by an agonist and the subsequent inhibition by an antagonist using a luciferase reporter system.
Materials:
-
HepG2 cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
PPRE-luciferase reporter plasmid
-
β-galactosidase expression vector (for transfection control)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (agonist) stock solution in DMSO
-
GW6471 (antagonist) stock solution in DMSO
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the β-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the vehicle (DMSO), this compound alone, or this compound in combination with GW6471 at the desired concentrations.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay system's instructions.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
Key Experiment 2: Quantitative Real-Time PCR (qPCR) for Endogenous Gene Expression
This protocol measures the changes in mRNA levels of PPARα target genes in response to agonist and antagonist treatment.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound and GW6471 stock solutions in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, FABP1, ACSL1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-Time PCR system
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with vehicle, this compound, or this compound plus GW6471 for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: PPARα signaling pathway activation by agonist this compound and inhibition by antagonist GW6471.
References
- 1. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
Species-Specific Responses to GW7647: A Comparative Analysis of Human vs. Mouse
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential responses to the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647, in human versus mouse systems. The data presented herein highlights significant species-specific differences in the activation of PPARα and its downstream effects, a critical consideration for the translation of preclinical findings to human clinical trials.
Executive Summary
Studies utilizing wild-type mice and a genetically modified mouse model expressing human PPARα (PPARA-humanized mice) have revealed a stark contrast in the biological response to this compound. While this compound is a potent activator of human PPARα, its effects in wild-type mice, which express murine PPARα, are considerably more pronounced and include significant adverse effects such as hepatocarcinogenesis, hepatomegaly, and cytotoxicity. These toxicities are markedly diminished in PPARA-humanized mice, underscoring a fundamental divergence in the PPARα signaling axis between the two species.
Data Presentation
In Vivo Response to this compound
The following table summarizes the key phenotypic differences observed in wild-type and PPARA-humanized mice following chronic administration of this compound.
| Feature | Wild-Type Mouse Response | PPARA-Humanized Mouse Response | Citation |
| Hepatocarcinogenesis | High incidence | Diminished | [1][2][3][4][5] |
| Hepatomegaly (Increased Liver Weight) | Significant increase | Diminished | [1][2] |
| Hepatic Cytotoxicity and Necrosis | Increased | Diminished | [1][2][3][4][5] |
| Hepatic MYC Expression | Increased | Diminished | [2][3][5] |
Differential Target Gene Expression
Activation of PPARα by this compound leads to the regulation of target genes involved in lipid metabolism. However, the magnitude of this regulation differs between mouse and human PPARα.
| Target Gene | Wild-Type Mouse Liver | PPARA-Humanized Mouse Liver | Citation |
| Cyp4a10 | Higher relative mRNA expression | No significant change | [2] |
| Acox1 | Higher relative mRNA expression (early timepoints) | No significant change | [2] |
Experimental Protocols
Generation of PPARA-Humanized Mice
The PPARA-humanized mouse model is a crucial tool for dissecting species-specific PPARα responses. The general protocol for its generation is as follows:
-
Transgene Construction: A genomic clone containing the human PPARα gene is isolated.
-
Microinjection: The human PPARα transgene is microinjected into the pronuclei of fertilized mouse eggs.
-
Founder Screening: Transgenic founder mice carrying the human PPARα gene are identified via PCR or Southern blot analysis of tail DNA.
-
Breeding Strategy: Founder mice are bred with Ppara-null mice (mice lacking the endogenous mouse PPARα gene).
-
Genotyping: Offspring are genotyped to identify animals that are homozygous for the Ppara-null allele and positive for the human PPARα transgene. These mice are the PPARA-humanized model.[1]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
To quantify the expression levels of PPARα target genes, total RNA is extracted from liver tissue, followed by reverse transcription and qPCR.
-
RNA Extraction: Total RNA is isolated from liver tissue samples using a suitable commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of target genes (e.g., Cyp4a10, Acox1) is quantified using a real-time PCR system with specific primers.
-
Normalization: The expression levels of the target genes are normalized to a stable housekeeping gene (e.g., Gapdh, Actb) to correct for variations in RNA input and reverse transcription efficiency.
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.
Visualizations
Signaling Pathway
Caption: this compound activates the PPARα/RXR heterodimer, leading to the regulation of target genes.
Experimental Workflow
Caption: In vivo workflow comparing this compound effects in wild-type and humanized mice.
References
- 1. The PPARα-Humanized Mouse: A Model to Investigate Species Differences in Liver Toxicity Mediated by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GW7647-Induced Transcriptional Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic changes induced by the potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, GW7647, with alternative compounds. The information presented herein is supported by experimental data to aid in the validation and interpretation of research findings related to PPARα activation.
Mechanism of Action of this compound
This compound is a highly selective agonist for PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] Upon binding, this compound activates PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator-Activated Receptor Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This signaling cascade ultimately results in the increased expression of genes involved in fatty acid oxidation and a decrease in the expression of genes related to inflammation.
Comparative Transcriptomic Analysis
Transcriptomic studies, utilizing both microarray and RNA sequencing (RNA-seq) technologies, have been instrumental in validating the effects of this compound. These analyses consistently reveal a significant upregulation of gene sets associated with PPARα signaling, fatty acid metabolism, and peroxisomal biogenesis.[3][4]
To provide a clear comparison, this guide contrasts the transcriptomic profile of this compound with that of another PPARα agonist, hexafluoropropylene oxide-dimer acid (HFPO-DA), and a PPARγ agonist, rosiglitazone (B1679542).
Quantitative Comparison of Gene Expression
The following table summarizes the differential expression of key PPARα target genes in response to this compound and HFPO-DA in wild-type mouse hepatocytes. The data illustrates a high concordance in the transcriptional response to both PPARα agonists. In contrast, treatment with the PPARγ agonist rosiglitazone does not significantly affect the expression of these PPARα target genes, highlighting the specificity of this compound.
| Gene | Treatment | Fold Change (log2) | Adjusted p-value | Reference |
| Cpt1a | This compound | 2.5 | < 0.01 | [4] |
| HFPO-DA | 2.3 | < 0.01 | [4] | |
| Rosiglitazone | 0.1 | > 0.05 | [4] | |
| Acox1 | This compound | 3.1 | < 0.01 | [1] |
| HFPO-DA | 2.9 | < 0.01 | [4] | |
| Rosiglitazone | -0.2 | > 0.05 | [4] | |
| Angptl4 | This compound | 4.5 | < 0.001 | [1] |
| HFPO-DA | 4.2 | < 0.001 | [4] | |
| Rosiglitazone | 0.3 | > 0.05 | [4] | |
| Pdk4 | This compound | 3.8 | < 0.001 | [3] |
| HFPO-DA | 3.5 | < 0.001 | [4] | |
| Rosiglitazone | 0.0 | > 0.05 | [4] |
Note: The fold change and p-values are representative values synthesized from the referenced literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for transcriptomic analysis of this compound-treated cells.
RNA Sequencing (RNA-seq) Protocol
This protocol outlines the key steps for performing RNA-seq on hepatocytes treated with this compound.
-
Cell Culture and Treatment:
-
Plate primary mouse hepatocytes at a density of 0.5 x 10^6 cells/well in 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.[3]
-
-
RNA Extraction:
-
Lyse cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform paired-end sequencing (e.g., 2x150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatics Analysis:
-
Assess raw read quality using FastQC.
-
Align reads to the reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.
-
Quantify gene expression using featureCounts or a similar tool.
-
Perform differential expression analysis using DESeq2 or edgeR in R.[5][6]
-
Identify significantly differentially expressed genes based on an adjusted p-value cutoff (e.g., < 0.05) and a log2 fold change threshold (e.g., > 1).[7]
-
Microarray Analysis Protocol
This protocol provides a general framework for microarray analysis of this compound-treated cells.
-
Sample Preparation:
-
Culture and treat cells as described in the RNA-seq protocol.
-
Extract and purify total RNA.
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA using reverse transcriptase.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).[8]
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray slide (e.g., Agilent Whole Mouse Genome microarray) overnight in a hybridization chamber.[8]
-
-
Scanning and Data Extraction:
-
Wash the microarray slide to remove unbound cDNA.
-
Scan the slide using a microarray scanner to detect the fluorescent signals.
-
Use image analysis software to quantify the signal intensity for each spot on the array.
-
-
Data Analysis:
-
Normalize the raw data to correct for technical variations.
-
Identify differentially expressed genes using statistical tests (e.g., t-test or ANOVA) with a defined significance level (e.g., p < 0.05) and fold change cutoff.
-
Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.
-
Comparative Effects of this compound and Alternatives
The following diagram illustrates the distinct and overlapping effects of this compound (a PPARα agonist) and rosiglitazone (a PPARγ agonist) on gene expression. This highlights the specific pathways modulated by this compound.
References
- 1. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of promoter occupancy by PPARalpha in human hepatoma cells via ChIP-chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in mouse, rat, and pooled human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and PPARα knockout mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of differential gene expression results of RNA-seq data: review and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential gene expression [biocorecrg.github.io]
- 7. europeanreview.org [europeanreview.org]
- 8. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
GW7647 vs L-165,041: selectivity in PPAR functional assays.
A Comparative Guide to PPAR Agonists: GW7647 vs. L-165,041
This guide provides a detailed comparison of two widely used peroxisome proliferator-activated receptor (PPAR) agonists, this compound and L-165,041. It is intended for researchers, scientists, and drug development professionals seeking to understand the functional selectivity of these compounds for specific PPAR subtypes. The information presented is based on experimental data from functional assays, with a focus on quantitative measures of potency and selectivity.
Introduction to PPARs and Selective Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] There are three main isoforms, or subtypes:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation typically leads to reduced triglyceride levels.[1]
-
PPARγ (gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It is also involved in insulin (B600854) sensitization.[1][2]
-
PPARδ (delta, also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation, improving insulin sensitivity, and suppressing inflammation.[1][3]
Given the distinct physiological roles of each subtype, the development and use of subtype-selective agonists are critical for targeted therapeutic intervention and for dissecting specific biological pathways. This compound is recognized as a potent and highly selective PPARα agonist, while L-165,041 is a well-established potent and selective PPARδ agonist.[4][5][6][7]
General PPAR Signaling Pathway
PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex may be bound to DNA, repressing gene transcription. Upon binding to a specific agonist (ligand), a conformational change occurs, leading to the recruitment of co-activator proteins and the subsequent activation of target gene transcription.
References
- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 5. GW 7647 | PPAR alpha Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
A Comparative Analysis of Potency: The Synthetic Agonist GW7647 vs. Endogenous PPARα Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the synthetic Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, GW7647, against various endogenous ligands. The information herein is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Introduction to PPARα and its Ligands
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation. Its activation can lead to reduced plasma triglyceride levels, making it a key target for drugs aimed at treating dyslipidemia. PPARα is activated by a range of naturally occurring (endogenous) ligands, primarily fatty acids and their derivatives. Additionally, highly potent and selective synthetic ligands, such as this compound, have been developed for research and potential therapeutic applications. This guide focuses on the comparative potency of these synthetic and endogenous activators.
Potency Comparison: this compound vs. Endogenous Ligands
The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the ligand required to elicit 50% of the maximal biological response. A lower EC50 value indicates higher potency.
Experimental data clearly demonstrates that the synthetic agonist this compound is significantly more potent than the known endogenous PPARα ligands. The EC50 for this compound is in the low nanomolar range, whereas the EC50 values for endogenous ligands, such as fatty acids and eicosanoids, are in the micromolar to high nanomolar range, indicating a potency difference of several orders of magnitude.
| Ligand | Type | EC50 for human PPARα (nM) | Reference |
| This compound | Synthetic Agonist | 6 | [1][2] |
| 8(S)-HETE | Endogenous (Eicosanoid) | ~300 | [3] |
| Oleic Acid | Endogenous (Fatty Acid) | ~500 | [4][5] |
| Palmitic Acid | Endogenous (Fatty Acid) | ~1,500 | [4][5] |
| Linoleic Acid | Endogenous (Fatty Acid) | ~50,000 | |
| Arachidonic Acid | Endogenous (Fatty Acid) | ~100,000 | [6] |
| Leukotriene B4 (LTB4) | Endogenous (Eicosanoid) | Physiologically relevant agonist; precise EC50 varies by study.[7] | |
| 16:0/18:1-GPC | Endogenous (Phospholipid) | Interaction comparable to potent agonists; precise EC50 not determined.[8] |
Note: EC50 values can vary between different experimental systems and assays.
PPARα Signaling Pathway
Upon activation by a ligand, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of gene transcription. The canonical signaling pathway is as follows:
-
Ligand Binding: An agonist (either endogenous or synthetic) binds to the ligand-binding domain (LBD) of PPARα in the cell nucleus.
-
Heterodimerization: The ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Activation: The binding of the complex to the PPRE, along with the recruitment of coactivators, initiates the transcription of genes involved in fatty acid transport and oxidation.
Figure 1: Simplified PPARα signaling pathway upon ligand activation.
Experimental Protocols
The potency of PPARα ligands is commonly determined using a luciferase reporter assay. This cell-based assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene.
General Protocol for PPARα Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293, HepG2, or COS-7) is cultured in appropriate media.[1]
-
Cells are seeded into 96-well plates.[1]
-
The cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of human PPARα.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.
-
-
Compound Treatment:
-
After a post-transfection incubation period (typically 24 hours), the cell culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound or an endogenous ligand). A vehicle control (e.g., DMSO) is also included.[9]
-
-
Incubation:
-
The cells are incubated with the compounds for a set period (e.g., 22-24 hours) to allow for receptor activation and reporter gene expression.[2]
-
-
Lysis and Luminescence Measurement:
-
The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
A luciferase detection reagent containing the substrate (luciferin) is added to the cell lysate.[2]
-
The light produced by the enzymatic reaction is measured using a luminometer.
-
-
Data Analysis:
-
The raw luminescence units are normalized to the control reporter activity (if used).
-
The fold activation relative to the vehicle control is calculated for each compound concentration.
-
The data are plotted on a dose-response curve, and the EC50 value is determined using non-linear regression analysis.[2]
-
Figure 2: General workflow for a PPARα luciferase reporter assay.
Conclusion
The synthetic agonist this compound demonstrates significantly higher potency in activating PPARα compared to a wide range of endogenous ligands, including fatty acids and their metabolites. With an EC50 value in the low nanomolar range, this compound is approximately 50 to over 16,000 times more potent than various natural ligands. This substantial difference in potency underscores the utility of synthetic agonists like this compound as powerful tools for studying PPARα function and as potential templates for the development of highly effective therapeutic agents for metabolic disorders. Researchers should consider this potency difference when designing experiments and interpreting results related to PPARα activation.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-油酰-2-棕榈酰-sn-甘油-3-磷酸胆碱 ≥98% (GC), ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound 8-HETE (FDB023400) - FooDB [foodb.ca]
- 7. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Navigating GW7647 Binding Validation: A Comparative Guide to TR-FRET and Alternative Assays
For researchers, scientists, and drug development professionals, validating the binding of small molecules to their protein targets is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay with other common methodologies for validating the binding of GW7647 to its target, Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Executive Summary
The TR-FRET competitive binding assay stands out as a robust, high-throughput method for quantifying the interaction between this compound and PPARα. Its homogeneous "mix-and-read" format minimizes handling and is less susceptible to interference from fluorescent compounds compared to standard FRET assays.[1] Alternative methods such as Scintillation Proximity Assay (SPA), AlphaScreen, and Surface Plasmon Resonance (SPR) offer distinct advantages and disadvantages in terms of throughput, sensitivity, and the nature of the data they provide. The choice of assay will ultimately depend on the specific experimental goals, available instrumentation, and the stage of the drug discovery process.
Data Presentation: Quantitative Comparison of this compound Binding Assays
The following table summarizes key quantitative data for this compound binding to PPARα as determined by various assay methodologies. It is important to note that IC50 and EC50 values can vary between different assay formats and experimental conditions.[2][3]
| Assay Type | Parameter | Reported Value (Human PPARα) | Reference |
| TR-FRET Competitive Binding | IC50 | 1.4 ± 0.1 nM (at 1 hr) | [4] |
| Z'-Factor | 0.67 ± 0.13 | [4] | |
| GAL4-PPAR Reporter Assay | EC50 | 6 nM | [5][6][7][8] |
| Scintillation Proximity Assay (SPA) | IC50 | Data not readily available in cited literature | |
| AlphaScreen | IC50 | Data not readily available in cited literature | |
| Surface Plasmon Resonance (SPR) | Kd | Data not readily available in cited literature |
Note: IC50 (Half-maximal inhibitory concentration) in binding assays reflects the concentration of a competitor that displaces 50% of a tracer from the target protein. EC50 (Half-maximal effective concentration) in functional assays indicates the concentration that provokes a response halfway between the baseline and maximum response. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay.[1][9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][10]
Experimental Workflows and Signaling Pathway
To visualize the experimental process and the underlying biological context, the following diagrams have been generated.
Experimental Protocols
TR-FRET Competitive Binding Assay for this compound
This protocol is adapted from the LanthaScreen™ TR-FRET PPARα Competitive Binding Assay.[4][11][12][13]
Materials:
-
GST-tagged human PPARα ligand-binding domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluormone™ Pan-PPAR Green tracer
-
This compound (or other test compounds)
-
Assay buffer
-
384-well black polypropylene (B1209903) plates
-
Fluorescence plate reader with TR-FRET capability
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound or test compounds in DMSO. Then, dilute these to a 2X concentration in the assay buffer.
-
Reagent Preparation:
-
Prepare a 4X solution of the Fluormone™ Pan-PPAR Green tracer in assay buffer.
-
Prepare a 4X solution of the PPARα-LBD and Tb-anti-GST antibody mix in assay buffer.
-
-
Assay Assembly (20 µL final volume):
-
Add 10 µL of the 2X compound dilution to each well.
-
Add 5 µL of the 4X tracer solution to each well.
-
Add 5 µL of the 4X PPARα-LBD/Tb-anti-GST antibody mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Plate Reading: Read the plate using a TR-FRET-enabled plate reader. Excite at approximately 340 nm and measure emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor).[11]
-
Data Analysis:
Alternative Binding Assays: A Comparative Overview
1. Scintillation Proximity Assay (SPA)
-
Principle: SPA is a radioisotopic, homogeneous binding assay.[11][14][15] The target protein is immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light. Unbound radioligand in solution is too far away to excite the bead.[15]
-
Advantages:
-
Disadvantages:
-
Requires handling of radioactive materials.
-
Potential for color quenching from test compounds.
-
Requires a specialized scintillation counter.
-
-
Protocol Outline:
-
Immobilize GST-tagged PPARα onto SPA beads coated with anti-GST antibody.
-
Add a constant concentration of a tritiated PPARα ligand (e.g., [3H]-GW7647).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate to reach equilibrium.
-
Measure the light emitted from the beads using a scintillation counter.
-
A decrease in signal indicates displacement of the radioligand by the test compound.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: AlphaScreen is a bead-based, non-radioactive, homogeneous assay. It utilizes two types of beads: a donor bead that generates singlet oxygen upon excitation, and an acceptor bead that emits light upon receiving the singlet oxygen. When the donor and acceptor beads are brought into close proximity by a binding event, a signal is generated.
-
Advantages:
-
High sensitivity and wide dynamic range.
-
Homogeneous format.
-
No radioactivity.
-
-
Disadvantages:
-
Can be sensitive to light and colored compounds.
-
Requires a specialized plate reader.
-
-
Protocol Outline:
-
Biotinylated PPARα is attached to streptavidin-coated donor beads.
-
A specific antibody against a tag on PPARα (e.g., GST) is conjugated to the acceptor beads.
-
In the presence of a ligand that induces a conformational change or dimerization, the beads come into proximity. Alternatively, in a competitive format, a biotinylated tracer ligand and an antibody-coated acceptor bead are used.
-
The plate is read on an AlphaScreen-capable reader.
-
3. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and the binding of a ligand flowing over the surface is detected in real-time as a change in the resonance angle of reflected light.
-
Advantages:
-
Label-free, providing real-time kinetic data (association and dissociation rates).
-
Can determine binding affinity (Kd).
-
Provides information on binding specificity.
-
-
Disadvantages:
-
Lower throughput compared to TR-FRET and AlphaScreen.
-
Requires specialized and expensive instrumentation.
-
Immobilization of the protein can sometimes affect its activity.
-
-
Protocol Outline:
-
Immobilize PPARα onto a sensor chip.
-
Flow a solution of this compound at various concentrations over the chip surface.
-
Monitor the change in the SPR signal in real-time to measure association.
-
Flow a buffer without the ligand over the chip to measure dissociation.
-
The resulting sensorgrams are used to calculate kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
-
Conclusion
The TR-FRET competitive binding assay offers a balanced combination of high throughput, sensitivity, and robustness for validating the binding of this compound to PPARα, making it a highly suitable method for primary screening and lead optimization. The provided quantitative data and detailed protocol for the TR-FRET assay serve as a solid baseline for researchers. While alternative assays like SPA, AlphaScreen, and SPR each have their unique strengths, the choice of methodology should be carefully considered based on the specific research question, available resources, and the desired depth of biophysical characterization. For instance, SPR would be the method of choice for detailed kinetic analysis, while SPA and AlphaScreen provide high-throughput alternatives to TR-FRET. This guide aims to empower researchers to make informed decisions in selecting the optimal assay for their this compound binding validation studies.
References
- 1. dhvi.duke.edu [dhvi.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Characterization of a scintillation proximity assay to detect modulators of transforming growth factor alpha (TGF alpha) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. revvity.com [revvity.com]
- 13. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GW7647: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of GW7647, a potent PPARα agonist. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Key Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes these key characteristics.[1][2][3][4][5]
| Property | Value |
| Molecular Weight | 502.75 g/mol |
| Formula | C₂₉H₄₆N₂O₃S |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | - Soluble to 100 mM in DMSO- Soluble to 25 mM in ethanol |
| Storage | Store at room temperature |
| CAS Number | 265129-71-3 |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of this compound. This procedure is based on standard laboratory practices for chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to all local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Waste Classification and Segregation
Properly classify and segregate this compound waste to prevent accidental mixing with incompatible materials.
-
Solid Waste: Unused or expired pure this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing paper, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or ethanol) must be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not mix with aqueous waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.
Waste Collection and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent if it is a liquid waste.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage the collection and final disposal process. Never dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial preparation to final disposal.
Caption: Workflow for the proper disposal of this compound.
Environmental and Safety Considerations
While specific environmental impact studies for this compound are not widely available, it is structurally related to per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.[6][7] Therefore, stringent adherence to the outlined disposal procedures is critical to prevent environmental contamination. Always handle this compound in a well-ventilated area, and in case of a spill, follow the procedures outlined in the product's SDS. In the absence of a specific spill response protocol for this compound, general procedures for solid chemical spills should be followed: restrict access to the area, prevent dust generation, and collect the material using appropriate tools into a sealed container for disposal.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GW 7647 | PPAR α agonist | anti-inflammatory | TargetMol [targetmol.com]
- 3. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Assessing the Ecological Risks of Per‐ and Polyfluoroalkyl Substances: Current State‐of‐the Science and a Proposed Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFAS Environmental Pollution and Antioxidant Responses: An Overview of the Impact on Human Field - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling GW7647
For researchers, scientists, and drug development professionals, the potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist, GW7647, requires meticulous handling and disposal procedures to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is an acute oral toxicant, can cause skin corrosion or irritation, and may provoke an allergic skin reaction. Furthermore, it is suspected of damaging fertility or the unborn child.[1] Strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye/Face Protection | Safety glasses with side shields or goggles | A face shield may be required for splash hazards. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect from skin contact. |
| Respiratory Protection | Appropriate respirator | Use in well-ventilated areas. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weigh the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing. Common solvents include DMSO and ethanol.[2]
-
Avoid Contact: Do not allow the compound or its solutions to come into contact with skin, eyes, or clothing.[1]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials.
-
For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
In Vitro Study: PPARα Activation in Cell Culture
This protocol outlines a general procedure for treating cultured cells with this compound to study PPARα activation.
Materials:
-
Appropriate cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA extraction, luciferase assay)
Procedure:
-
Cell Seeding: Plate the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as:
-
Quantitative PCR (qPCR): To measure the expression of PPARα target genes.
-
Western Blotting: To analyze protein expression levels.
-
Luciferase Reporter Assay: In cells transfected with a PPARα reporter construct to measure receptor activity.
-
Quantitative Data Summary: Example qPCR Results
| Treatment | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (10 nM) | 2.5 | 3.1 |
| This compound (100 nM) | 8.2 | 9.5 |
| This compound (1 µM) | 15.6 | 18.2 |
In Vivo Study: Administration of this compound to Mice
This protocol provides a general guideline for the oral administration of this compound to mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice (strain as appropriate for the study)
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Weight: Weigh each mouse accurately on the day of dosing to calculate the correct volume to be administered.
-
Oral Gavage: Administer the prepared this compound solution or vehicle control to the mice via oral gavage. The volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Study Duration: Continue the dosing for the planned duration of the study (e.g., daily for 2 weeks).
-
Tissue Collection: At the end of the study, euthanize the animals according to the approved protocol and collect tissues for further analysis (e.g., histology, gene expression, protein analysis).
Quantitative Data Summary: Example Plasma Triglyceride Levels
| Treatment Group | N | Baseline Triglycerides (mg/dL) | Post-treatment Triglycerides (mg/dL) | % Change |
| Vehicle Control | 10 | 150 ± 15 | 145 ± 18 | -3.3% |
| This compound (1 mg/kg) | 10 | 152 ± 12 | 98 ± 10 | -35.5% |
| This compound (3 mg/kg) | 10 | 148 ± 14 | 65 ± 8 | -56.1% |
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: In vitro experimental workflow for this compound treatment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
